Trimethylthiourea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,3-trimethylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2S/c1-5-4(7)6(2)3/h1-3H3,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEZSIYNWDWMMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2S | |
| Record name | 1,1,3-TRIMETHYL-2-THIOUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21188 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021404 | |
| Record name | 1,1,3-Trimethyl-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Prisms (from benzene or ligroin) or off-white powder. (NTP, 1992), Dry Powder, Solid; [HSDB] Off-white crystals; [Maybridge MSDS] | |
| Record name | 1,1,3-TRIMETHYL-2-THIOUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21188 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thiourea, N,N,N'-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethylthiourea | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7619 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
0.1 to 1.0 mg/mL at 68 °F (NTP, 1992), VERY SOL IN WATER, ALCOHOL, SOL IN BENZENE, CHLOROFORM | |
| Record name | 1,1,3-TRIMETHYL-2-THIOUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21188 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRIMETHYLTHIOUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4095 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.0 [mmHg] | |
| Record name | Trimethylthiourea | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7619 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
PRISMS FROM LIQUID BENZENE | |
CAS No. |
2489-77-2 | |
| Record name | 1,1,3-TRIMETHYL-2-THIOUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21188 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Trimethylthiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2489-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylthiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002489772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIMETHYLTHIOUREA | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153385 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiourea, N,N,N'-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,3-Trimethyl-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl-2-thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.859 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLTHIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MHD6IL0A4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIMETHYLTHIOUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4095 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
189 to 190 °F (NTP, 1992), 87-88 °C | |
| Record name | 1,1,3-TRIMETHYL-2-THIOUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21188 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TRIMETHYLTHIOUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4095 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Trimethylthiourea: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
An In-depth Technical Guide on Trimethylthiourea for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a chemical compound of interest in various scientific and industrial fields. This document consolidates critical data, including its chemical properties, synthesis protocols, toxicological profile, and analytical methodologies, to support ongoing research and development efforts.
Core Chemical Data
This compound, a substituted thiourea derivative, possesses the following key identifiers and properties:
| Property | Value | Citation(s) |
| CAS Number | 2489-77-2 | [1] |
| Molecular Formula | C₄H₁₀N₂S | [1] |
| Molecular Weight | 118.20 g/mol | [1] |
| Appearance | Prisms (from benzene or ligroin) or off-white powder. | [1] |
| Melting Point | 87-89 °C | |
| Solubility | Slightly soluble in water. | [1] |
Synthesis of this compound
A general and established method for the synthesis of trialkylthioureas can be adapted for the preparation of this compound. The following protocol outlines a representative synthetic route.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl isothiocyanate
-
Dimethylamine (solution in a suitable solvent, e.g., water or ethanol)
-
Reaction flask (three-necked, round-bottom)
-
Stirrer
-
Dropping funnel
-
Condenser
-
Ice bath
-
Heating mantle or water bath
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., benzene or ligroin)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Initial Charge: The reaction flask is charged with a solution of dimethylamine.
-
Reactant Addition: Methyl isothiocyanate is added dropwise to the stirred dimethylamine solution via the dropping funnel. The reaction is typically exothermic and may require cooling in an ice bath to maintain a controlled temperature.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated for a period to ensure the reaction proceeds to completion.
-
Work-up: The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as benzene or ligroin, to yield the final product as prisms or an off-white powder.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound.
Toxicological Profile
A comprehensive bioassay of this compound was conducted by the National Toxicology Program (NTP) to evaluate its potential carcinogenicity. The findings from this study are crucial for understanding the toxicological profile of this compound.
NTP Carcinogenicity Bioassay Summary
A study involving the administration of a mixture containing 80% this compound and 15% dimethylthiourea in the feed to Fischer 344 rats and B6C3F1 mice for 77 weeks yielded the following key observations[1]:
-
Rats:
-
Females: A significant increase in the incidence of follicular cell carcinomas of the thyroid was observed.
-
Males: No statistically significant increase in tumors was observed.
-
-
Mice: No evidence of carcinogenicity was found in either male or female mice.
Other toxicological data indicates that this compound can cause thyroid hypofunction.
| Species | Sex | Route of Administration | Duration | Key Findings | Citation |
| Rat | Female | Feed | 77 weeks | Follicular cell carcinomas of the thyroid | [1] |
| Rat | Male | Feed | 77 weeks | No significant increase in tumors | [1] |
| Mouse | Both | Feed | 77 weeks | No evidence of carcinogenicity | [1] |
| Mouse | N/A | Oral | 7 days | Thyroid hypofunction, changes in thyroid weight at 210 mg/kg | [1] |
Potential Signaling Pathway Interactions
While specific studies on the direct interaction of this compound with signaling pathways are limited, research on structurally related thiourea derivatives provides insights into potential mechanisms of action. Phenylthiourea, for example, has been shown to interact with the Aryl Hydrocarbon Receptor (AHR) signaling pathway.
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
The AHR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes.
Caption: Simplified AHR signaling pathway, potentially affected by thiourea derivatives.
It is plausible that this compound could also interact with this or other cellular signaling pathways, and further research in this area is warranted.
Analytical Methodologies
The detection and quantification of this compound are essential for research, industrial, and environmental monitoring. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common analytical techniques for thiourea and its derivatives.
General HPLC Method for Thiourea Derivatives
Sample Preparation:
-
Extraction: For solid samples, extraction with a suitable solvent such as methanol or water is typically performed.
-
Cleanup: Solid-phase extraction (SPE) may be employed for complex matrices to remove interfering substances.
-
Filtration: The final extract is filtered through a 0.45 µm filter before injection.
Chromatographic Conditions (Illustrative):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a buffer.
-
Detection: UV detector set at a wavelength where the analyte absorbs, typically around 230-240 nm for thioureas.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Injection Volume: 10-20 µL.
Workflow for Analytical Sample Processing:
Caption: A typical workflow for the analysis of thiourea derivatives.
This technical guide provides a foundational understanding of this compound. Researchers and drug development professionals are encouraged to consult the primary literature for more detailed information and to develop specific protocols tailored to their experimental needs.
References
An In-depth Technical Guide to the Solubility of Trimethylthiourea in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of Trimethylthiourea (TMTU), a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines the known qualitative and semi-quantitative solubility information and presents a detailed experimental protocol for researchers to determine precise solubility values in their laboratories.
Introduction to this compound
This compound (CAS No. 2489-77-2) is a substituted thiourea derivative. Understanding its solubility in various organic solvents is crucial for its application in synthesis, formulation, and various analytical procedures. Solubility dictates the choice of solvent for reactions, purification, and the preparation of solutions for biological assays.
Solubility of this compound: A Summary
The available literature provides a general overview of this compound's solubility. It is reported to be highly soluble in water and alcohols, and also soluble in benzene and chloroform[1]. More specifically, its water solubility is stated to be in the range of 0.1 to 1.0 mg/mL at 20°C (68°F)[1][2]. Another source describes it as very slightly soluble in water[3]. This discrepancy highlights the need for precise, experimentally determined quantitative data.
Table 1: Summary of this compound Solubility
| Solvent | Chemical Formula | Polarity | Qualitative/Semi-Quantitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |
| Water | H₂O | High | Very Soluble[1], Very Slightly Soluble[2][3] (0.1-1.0 mg/mL at 20°C[1][2]) | Data not available |
| Ethanol | C₂H₅OH | High | Very Soluble[1] | Data not available |
| Methanol | CH₃OH | High | Very Soluble[1] | Data not available |
| Benzene | C₆H₆ | Low | Soluble[1] | Data not available |
| Chloroform | CHCl₃ | Medium | Soluble[1] | Data not available |
| Acetone | C₃H₆O | High | Data not available | Data not available |
| Ethyl Acetate | C₄H₈O₂ | Medium | Data not available | Data not available |
Note: The lack of specific quantitative data underscores the importance of the experimental protocol provided in the following section.
Experimental Protocol for Determining this compound Solubility
To obtain precise and reliable solubility data for this compound in various organic solvents, a standardized experimental protocol is essential. The following is a detailed methodology based on the widely accepted shake-flask method.
3.1. Materials and Equipment
-
Solute: High-purity this compound (≥98%)
-
Solvents: HPLC-grade or equivalent purity common organic solvents (e.g., ethanol, methanol, acetone, chloroform, ethyl acetate)
-
Apparatus:
-
Analytical balance (readable to ±0.0001 g)
-
Thermostatically controlled shaker or water bath capable of maintaining a constant temperature (±0.1°C)
-
Screw-capped vials or flasks of appropriate volume (e.g., 20 mL)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)
-
Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC with a suitable detector, or NMR spectrometer)
-
pH meter (for aqueous solutions, if necessary)
-
3.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that saturation is reached.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. A preliminary study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette or syringe.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
-
Concentration Analysis:
-
Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax, or HPLC).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
-
Calculation of Solubility:
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.
-
3.3. Data Reporting
For each solvent, the solubility should be determined in triplicate to ensure reproducibility. The results should be reported as the mean value ± standard deviation. It is also recommended to perform the solubility determination at different temperatures to understand the thermodynamic properties of the dissolution process.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Conclusion
While qualitative data suggests that this compound is soluble in several common organic solvents, there is a clear need for precise quantitative measurements. The experimental protocol detailed in this guide provides a robust framework for researchers to determine the solubility of this compound in various solvents and at different temperatures. Such data is invaluable for the effective use of this compound in research and development, particularly in the pharmaceutical industry. The generation of a comprehensive solubility profile will enable better-informed decisions in process development, formulation, and quality control.
References
An In-depth Technical Guide to the Spectroscopic Data of Trimethylthiourea
Introduction
Trimethylthiourea (1,1,3-trimethyl-2-thiourea), with the chemical formula C₄H₁₀N₂S, is a substituted thiourea derivative.[1] As with many compounds in the fields of chemical research and drug development, a thorough understanding of its structural and analytical characteristics is crucial. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are provided, along with graphical representations of the analytical workflows. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic profile of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the proton and carbon nuclei in this compound. These predictions are based on typical chemical shift ranges for similar functional groups.[2][3][4][5][6]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N(CH₃)₂ | 2.9 - 3.2 | Singlet | 6H |
| NHCH₃ | 2.8 - 3.1 | Doublet | 3H |
| NH | 5.0 - 6.0 | Quartet (Broad) | 1H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=S | 180 - 190 |
| N(CH₃)₂ | 35 - 45 |
| NHCH₃ | 30 - 40 |
Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining high-quality NMR spectra of a compound like this compound is as follows:
-
Sample Preparation:
-
Accurately weigh 5-20 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃), in which this compound is soluble.[1]
-
Transfer the solution to a clean 5 mm NMR tube. Ensure the solution is free of any particulate matter.
-
If the deuterated solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS) as a reference (δ = 0.00 ppm).
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Locking: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks. This can be performed manually or automatically.
-
Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize the signal-to-noise ratio.
-
Acquisition: Set the appropriate acquisition parameters (e.g., pulse angle, relaxation delay, number of scans). For ¹³C NMR, a greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Acquire the Free Induction Decay (FID) signal.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Apply baseline correction to obtain a flat baseline.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
NMR Experimental Workflow
Caption: General workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorptions corresponding to N-H, C-H, C-N, and C=S bonds.
Predicted FTIR Data
The following table presents the predicted characteristic IR absorption bands for this compound, with wavenumbers given in cm⁻¹. These predictions are based on typical absorption regions for the functional groups present.[7][8][9]
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3400 | Medium | N-H Stretch |
| 2850 - 3000 | Medium to Strong | C-H Stretch (Aliphatic) |
| 1500 - 1600 | Strong | N-H Bend |
| 1350 - 1450 | Strong | C-N Stretch |
| 1000 - 1250 | Medium to Strong | C=S Stretch (Thioamide) |
Experimental Protocol for FTIR Spectroscopy
The reported method for obtaining the IR spectrum of this compound is the film casting technique.[1] An alternative for solid samples is the Attenuated Total Reflectance (ATR) method.
Protocol using Film Casting from Chloroform:
-
Sample Preparation:
-
Dissolve a small amount of this compound in a minimal amount of a volatile solvent like chloroform.
-
Cast a thin film of the solution onto an IR-transparent window (e.g., a NaCl or KBr plate).
-
Allow the solvent to evaporate completely, leaving a thin, uniform film of the sample on the plate.
-
-
Data Acquisition:
-
Place the IR window with the sample film in the spectrometer's sample holder.
-
Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Alternative Protocol using ATR-FTIR:
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Place a small amount of solid this compound powder directly onto the ATR crystal.
-
-
Data Acquisition:
-
Lower the press arm to ensure firm contact between the sample and the crystal.
-
Acquire a background spectrum with the clean, empty ATR crystal.
-
Acquire the sample spectrum.
-
IR Spectroscopy Experimental Workflow
Caption: General workflow for IR analysis.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.
Mass Spectrometry Data
The mass spectrum of this compound is characterized by a molecular ion peak corresponding to its molecular weight and several fragment ions. The data presented here is based on Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).[1]
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Proposed Fragment Ion |
| 118 | High | [C₄H₁₀N₂S]⁺˙ (Molecular Ion, M⁺˙) |
| 74 | High | [C₂H₆N₂S]⁺˙ |
| 44 | High | [C₂H₆N]⁺ |
Experimental Protocol for Mass Spectrometry
A typical protocol for analyzing a solid sample like this compound using GC-MS is as follows:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
-
Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.
-
Filter the solution if any particulate matter is present to prevent clogging of the injector.
-
Transfer the final solution to an autosampler vial.
-
-
GC-MS Analysis:
-
Injection: A small volume (typically 1 µL) of the sample solution is injected into the heated inlet of the gas chromatograph. The high temperature vaporizes the sample.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the column's stationary phase. For a pure sample of this compound, a single peak is expected.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer (e.g., an electron ionization source). Here, molecules are bombarded with high-energy electrons, causing them to lose an electron and form a positively charged molecular ion (M⁺˙).
-
Fragmentation: The high energy of the molecular ions causes many of them to break apart into smaller, characteristic fragment ions.
-
Mass Analysis: The ions (molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Mass Spectrometry Experimental Workflow
Caption: General workflow for GC-MS analysis.
References
- 1. This compound | C4H10N2S | CID 2779938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. compoundchem.com [compoundchem.com]
- 3. compoundchem.com [compoundchem.com]
- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 5. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Trimethylthiourea: A Technical Health and Safety Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical health and safety information for trimethylthiourea, a compound of interest in various research and development applications. This document summarizes key toxicological data, outlines experimental protocols from pivotal studies, and visualizes its mechanism of action to ensure safe handling and informed use in a laboratory setting.
Hazard Identification and Classification
This compound is classified as harmful if swallowed.[1][2] Upon heating to decomposition, it can emit toxic fumes containing nitrogen and sulfur oxides.[3] Long-term exposure studies have indicated that this compound is carcinogenic in female rats, specifically causing follicular-cell carcinomas of the thyroid.[1]
Toxicological Data Summary
The following tables summarize the available quantitative toxicological data for this compound.
Table 1: Acute Toxicity
| Route of Exposure | Species | Value | Reference |
| Oral | Rat | LD50 = 920 mg/kg | [4] |
| Dermal | - | No data available | - |
| Inhalation | - | No data available | - |
Table 2: Carcinogenicity
| Species | Sex | Exposure Route | Dosage Levels | Findings | Reference |
| Fischer 344 Rats | Female | Dietary | 250 ppm, 500 ppm | Dose-related increase in follicular-cell carcinomas of the thyroid. Considered carcinogenic. | [1] |
| Fischer 344 Rats | Male | Dietary | 250 ppm, 500 ppm | No sufficient evidence of carcinogenicity. | [1] |
| B6C3F1 Mice | Male & Female | Dietary | 500 ppm, 1000 ppm | No sufficient evidence of carcinogenicity. | [1] |
Table 3: Genetic Toxicology
| Test System | Result | Reference |
| Ames Test (Bacterial Reverse Mutation Assay) | Negative | [5] |
Table 4: Reproductive and Developmental Toxicity
| Study Type | Species | Findings | Reference |
| - | - | No specific data available for this compound. Studies on other thiourea derivatives show varied effects. | [4] |
Mechanism of Action: Goitrogenic Effects
This compound acts as a goitrogen, a substance that disrupts the normal function of the thyroid gland. Its primary mechanism of action is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[2][3] TPO is responsible for catalyzing the iodination of tyrosine residues on the thyroglobulin protein, a critical step in the formation of triiodothyronine (T3) and thyroxine (T4).[6][7][8][9] By inhibiting TPO, this compound reduces the production of these essential hormones.[2][3] This disruption of the hypothalamic-pituitary-thyroid axis can lead to an overstimulation of the thyroid gland by thyroid-stimulating hormone (TSH), resulting in thyroid hypertrophy (goiter) and, with chronic exposure, the development of tumors.[2][3]
Experimental Protocols
Carcinogenicity Bioassay (NTP Protocol)
A bioassay for the potential carcinogenicity of a mixture containing 80% this compound and 15% dimethylthiourea was conducted using Fischer 344 rats and B6C3F1 mice.[1]
-
Animal Model:
-
50 male and 50 female Fischer 344 rats per group.
-
50 male and 50 female B6C3F1 mice per group.
-
20 animals of each sex and species served as controls.
-
-
Administration:
-
The test substance was administered in the feed.
-
Rats: Dietary concentrations of 250 ppm (low dose) and 500 ppm (high dose).
-
Mice: Dietary concentrations of 500 ppm (low dose) and 1,000 ppm (high dose).
-
-
Duration:
-
The compound was administered for 77 weeks.
-
This was followed by an observation period of 29 weeks for rats and 14 weeks for mice.
-
-
Endpoints Evaluated:
-
Mortality and clinical observations.
-
Mean body weight.
-
Gross and microscopic pathology of all major tissues and organs upon necropsy.
-
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[10][11]
-
Test System:
-
Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2uvrA) that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella).[5]
-
-
Procedure:
-
The tester strains are exposed to various concentrations of the test article.
-
The exposure occurs on a minimal agar plate that lacks the essential amino acid.
-
The assay is conducted both with and without a metabolic activation system (S9 mix from rat liver homogenate) to mimic mammalian metabolism.[5]
-
-
Endpoint:
-
A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) compared to the negative control.[5]
-
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably in a chemical fume hood to avoid dust formation and inhalation.[1]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. For larger quantities, consider a chemical-resistant apron or coveralls.[1][12]
-
Respiratory Protection: If engineering controls are insufficient or if dust is generated, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[1]
-
-
Hygiene Practices: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.[1]
Accidental Release and Disposal
-
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE.
-
For solid spills, carefully sweep or vacuum the material to avoid generating dust.
-
Place the spilled material into a sealed container for disposal.
-
Clean the spill area with a suitable solvent (e.g., 60-70% ethanol) followed by soap and water.
-
-
Disposal: Dispose of waste this compound and contaminated materials in accordance with local, regional, and national regulations. This may involve incineration at a licensed chemical disposal facility.[1][2]
First Aid Measures
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
This guide is intended for informational purposes for a professional audience and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS) and institutional safety protocols. Always consult the most current SDS for this compound before use.
References
- 1. Bioassay of this compound for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the goitrogenic mechanism of action of N,N,N',N'-tetramethylthiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Difference in the developmental toxicity of ethylenethiourea and three N,N'-substituted thiourea derivatives in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of genotoxicity of Trois through Ames and in vitro chromosomal aberration tests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cusabio.com [cusabio.com]
- 8. Physiology, Thyroid Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Ames test - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Test No. 421: Reproduction/Developmental Toxicity Screening Test | OECD [oecd.org]
Trimethylthiourea: A Technical Guide to its Reactivity Profile and Incompatibilities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylthiourea (TMTU), a substituted thiourea derivative, finds application in various industrial processes, including as a vulcanization accelerator in the rubber industry.[1] A thorough understanding of its chemical reactivity and potential incompatibilities is paramount for its safe handling, storage, and application, particularly in the context of research and drug development where chemical stability and predictability are crucial. This technical guide provides an in-depth analysis of the reactivity profile of this compound, detailing its hazardous reactions, decomposition products, and incompatibilities with a range of chemical classes. Detailed experimental protocols for assessing these interactions are provided, alongside visualizations of key processes to facilitate comprehension.
Chemical Identity
| Identifier | Value |
| Chemical Name | 1,1,3-Trimethylthiourea |
| Synonyms | N,N,N'-Trimethylthiourea, Trimethyl-2-thiourea |
| CAS Number | 2489-77-2 |
| Molecular Formula | C4H10N2S |
| Molecular Weight | 118.20 g/mol |
| Physical State | Solid, prisms or off-white powder |
Reactivity Profile
This compound is classified as an organosulfide amide.[1] Its reactivity is primarily dictated by the presence of the sulfur atom, which can act as a nucleophile, and the amide group. The compound is generally stable under normal conditions but can undergo hazardous reactions when in contact with certain chemical classes.[2]
Hazardous Reactions and Incompatibilities
This compound exhibits incompatibility with a wide range of substances, primarily due to its potential to react exothermically, release toxic or flammable gases, or undergo uncontrolled polymerization. The following table summarizes the key incompatibilities.
| Incompatible Chemical Class | Potential Hazards | References |
| Strong Oxidizing Agents | Violent reactions, risk of explosion (e.g., with chlorates), fire.[2][3] | |
| Acids | Reactions can generate heat and may liberate hydrogen sulfide upon decomposition.[1][4] | |
| Diazo and Azo Compounds | Can react to generate toxic gases.[1][4] | |
| Halocarbons | Incompatible, potential for hazardous reactions.[1][4] | |
| Isocyanates | Incompatible, potential for hazardous reactions.[1][4] | |
| Aldehydes | Incompatible, potential for hazardous reactions.[1][4] | |
| Alkali Metals | Incompatible, potential for hazardous reactions.[1][4] | |
| Nitrides | Incompatible, potential for hazardous reactions.[1][4] | |
| Hydrides | Incompatible, potential for hazardous reactions.[1][4] | |
| Strong Reducing Agents | Can react to form flammable gases.[1][4] |
Hazardous Decomposition Products
Upon heating to decomposition, this compound emits toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[1][2] Thermal decomposition can be initiated by exposure to high temperatures or fire.
| Decomposition Product | Chemical Formula | Hazards |
| Nitrogen Oxides | NOx (e.g., NO, NO2) | Toxic, respiratory irritants. |
| Sulfur Oxides | SOx (e.g., SO2, SO3) | Toxic, respiratory irritants, contribute to acid rain. |
| Carbon Monoxide | CO | Toxic, flammable gas.[2] |
| Carbon Dioxide | CO2 | Asphyxiant in high concentrations.[2] |
Experimental Protocols for Reactivity Assessment
A multi-faceted approach employing various analytical techniques is recommended for a comprehensive assessment of this compound's reactivity and potential incompatibilities.
Differential Scanning Calorimetry (DSC) for Thermal Hazard Screening
DSC is a rapid screening tool to evaluate the thermal compatibility of this compound with other substances. An exothermic event in a mixture that is not present in the individual components indicates a potential incompatibility.
Methodology:
-
Sample Preparation: Prepare 1:1 (w/w) physical mixtures of this compound with the test substance.
-
Instrumentation: Use a calibrated Differential Scanning Calorimeter.
-
Analysis Parameters:
-
Sample Pans: Aluminum pans, hermetically sealed.
-
Temperature Range: Typically from ambient to 400°C.
-
Heating Rate: A standard rate of 10°C/min.
-
Atmosphere: Inert atmosphere, such as nitrogen, at a constant flow rate.
-
-
Data Analysis:
-
Run DSC scans of the individual components and the mixture.
-
Compare the thermograms. The appearance of new exothermic peaks, or a significant shift in the onset temperature of decomposition of the mixture compared to the individual components, suggests an interaction.
-
Thermogravimetric Analysis (TGA) for Thermal Stability
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.
Methodology:
-
Sample Preparation: Use a small, accurately weighed sample of this compound.
-
Instrumentation: Use a calibrated Thermogravimetric Analyzer.
-
Analysis Parameters:
-
Temperature Range: Typically from ambient to 600°C.
-
Heating Rate: A standard rate of 10°C/min.
-
Atmosphere: Inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere, depending on the desired information.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition and the temperature at which maximum weight loss occurs.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Reaction Product Identification
HPLC-MS is a powerful technique for identifying and quantifying the products of potential incompatibility reactions in solution.
Methodology:
-
Reaction Setup:
-
Prepare solutions of this compound and the test substance in a suitable solvent.
-
Mix the solutions and incubate under controlled conditions (e.g., specific temperature, time).
-
-
Sample Analysis:
-
Inject aliquots of the reaction mixture into an HPLC-MS system at various time points.
-
Use a suitable HPLC column and mobile phase gradient to separate the components.
-
The mass spectrometer will provide mass-to-charge ratio information for the separated components, allowing for the identification of unreacted starting materials and any new reaction products.
-
-
Data Analysis:
-
Compare the chromatograms and mass spectra of the reaction mixture over time to a control sample (this compound alone).
-
The appearance of new peaks indicates the formation of degradation or reaction products.
-
Visualizations
Logical Workflow for Assessing Chemical Reactivity
Caption: A logical workflow for the systematic assessment of chemical reactivity.
Proposed Role of this compound in Rubber Vulcanization
Caption: Simplified mechanism of this compound as a vulcanization accelerator.
This compound Synthesis Workflow
Caption: A general workflow for the synthesis of this compound.
Conclusion
The reactivity of this compound necessitates careful consideration of its handling and storage protocols. It is incompatible with a broad spectrum of chemical classes, and its thermal decomposition can yield toxic products. The experimental methodologies outlined in this guide provide a framework for a thorough risk assessment of its use in various applications. For professionals in research and drug development, a comprehensive understanding of these potential interactions is critical to ensure the integrity of experiments and the safety of personnel.
References
Potential applications of Trimethylthiourea in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylthiourea (TMTU), a trisubstituted thiourea derivative, presents a versatile yet underexplored reagent in the landscape of organic synthesis. Its unique structural features, combining the nucleophilic sulfur atom of the thiocarbonyl group with the electronic effects of three methyl substituents, offer distinct reactivity profiles compared to its parent compound, thiourea. This technical guide provides a comprehensive overview of the known and potential applications of this compound in organic synthesis, drawing from established methodologies for thiourea derivatives and highlighting specific data where available. The content herein is intended to serve as a foundational resource for researchers seeking to leverage the synthetic utility of this compound in the development of novel molecules and synthetic methodologies.
While specific experimental data for this compound is not always abundant in the literature, this guide extrapolates from closely related substituted thioureas to provide a robust framework for its potential applications.
Core Applications of this compound
The synthetic utility of this compound is centered around several key reactive pathways:
-
Synthesis of this compound: The foundational reaction for accessing this reagent.
-
S-Alkylation and Isothiouronium Salt Formation: A gateway to a variety of functional groups.
-
Heterocycle Synthesis: Leveraging the thiourea backbone to construct cyclic systems.
-
Guanidine Synthesis: Transformation of the thiocarbonyl group into a guanidinyl moiety.
-
Ligand in Catalysis: Potential for use in transition metal-catalyzed cross-coupling reactions.
Synthesis of this compound
The most direct and common method for the synthesis of this compound involves the reaction of methyl isothiocyanate with dimethylamine. This reaction is a specific example of the general method for preparing di- and trialkyl thioureas.[1]
Experimental Protocol: Synthesis of this compound
-
Reaction: A solution of dimethylamine is reacted with methyl isothiocyanate.[1]
-
Reagents:
-
Dimethylamine solution (e.g., 40% in water)
-
Methyl isothiocyanate
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser, place the dimethylamine solution.
-
Cool the flask in an ice bath to control the exothermic reaction.
-
Slowly add methyl isothiocyanate to the stirred dimethylamine solution via the dropping funnel. The rate of addition should be carefully controlled to maintain a low reaction temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure the reaction proceeds to completion.
-
The solvent is then removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
-
Logical Workflow for this compound Synthesis
S-Alkylation and Synthesis of Isothiouronium Salts
A fundamental reaction of thioureas, including this compound, is the S-alkylation with alkyl halides to form S-alkylisothiouronium salts. These salts are versatile intermediates that can be converted to other functional groups.
General Reaction Pathway
Applications of S-Alkylisothiouronium Salts Derived from this compound
a) Synthesis of Thiols:
Hydrolysis of S-alkylisothiouronium salts under basic conditions provides a convenient method for the synthesis of thiols. This method avoids the direct use of the foul-smelling and toxic hydrogen sulfide.
Experimental Protocol: General Procedure for Thiol Synthesis
-
Step 1: Formation of the Isothiouronium Salt
-
This compound and an alkyl halide are refluxed in a suitable solvent (e.g., ethanol).
-
The resulting S-alkylisothiouronium salt often precipitates upon cooling and can be isolated by filtration.
-
-
Step 2: Hydrolysis
-
The isolated isothiouronium salt is heated with an aqueous solution of a strong base (e.g., sodium hydroxide).
-
Upon completion of the reaction, the mixture is acidified to protonate the thiolate, and the thiol is extracted with an organic solvent.
-
b) Conversion of Alcohols to Thiols:
Alcohols can be converted to thiols in a two-step, one-pot procedure via an activated intermediate like a tosylate, followed by reaction with this compound and subsequent hydrolysis.
Experimental Protocol: General Procedure for Alcohol to Thiol Conversion
-
Step 1: Activation of Alcohol
-
The alcohol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) to form the corresponding tosylate.
-
-
Step 2: Reaction with this compound and Hydrolysis
-
The tosylate is reacted in situ with this compound in a suitable solvent (e.g., ethanol) to form the S-alkylisothiouronium tosylate.
-
A solution of a strong base (e.g., NaOH) is added to the reaction mixture, which is then heated to effect hydrolysis to the thiol.
-
| Reactant (Alcohol) | Activating Agent | Thiourea Source | Product (Thiol) | Yield (%) | Reference |
| Ethylene Glycol Oligomers | TsCl | Thiourea | Thiol-terminated Oligomers | >80 | [2] |
| p-Hydroxyphenethyl alcohol | TsCl | Thiourea | p-Hydroxyphenethyl thiol | High | [2] |
| Note: The yields are reported for reactions using unsubstituted thiourea; similar reactivity is expected with this compound. |
Synthesis of Heterocycles
Thiourea and its derivatives are valuable building blocks in the synthesis of various heterocyclic compounds. This compound can potentially be employed in these syntheses, such as the Hantzsch thiazole synthesis and the Biginelli reaction.
a) Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic method for the preparation of thiazoles, involving the reaction of an α-haloketone with a thioamide. Thiourea and its substituted derivatives are commonly used as the thioamide component.[3]
Experimental Protocol: General Procedure for Hantzsch Thiazole Synthesis
-
Reaction: An α-haloketone is reacted with this compound.
-
Procedure:
-
The α-haloketone and this compound are dissolved in a suitable solvent, such as ethanol or methanol.
-
The mixture is heated to reflux for a period of time, typically monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and a weak base (e.g., sodium carbonate solution) is added to neutralize the hydrohalic acid formed and precipitate the thiazole product.
-
The product is collected by filtration, washed, and can be further purified by recrystallization.
-
| α-Haloketone | Thioamide | Product | Yield (%) | Reference |
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Substituted Thiazole | 79-90 | [3] |
| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | 99 | [4] |
| Note: The yields are reported for reactions using unsubstituted thiourea; this compound would lead to a 2-(dimethylamino)-thiazole derivative. |
b) Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction between an aldehyde, a β-ketoester, and a urea or thiourea to produce dihydropyrimidinones or dihydropyrimidinethiones. The use of N-substituted thioureas has been shown to be effective in this reaction, often promoted by reagents like chlorotrimethylsilane (TMSCl).[5]
Experimental Protocol: General Procedure for TMSCl-Promoted Biginelli Reaction
-
Reaction: An aldehyde, a β-ketoester, and this compound are reacted in the presence of TMSCl.
-
Reagents:
-
Aldehyde (1 equivalent)
-
β-ketoester (1 equivalent)
-
This compound (1 equivalent)
-
Chlorotrimethylsilane (TMSCl) (4 equivalents)
-
N,N-Dimethylformamide (DMF) as solvent
-
-
Procedure:
-
The aldehyde, β-ketoester, and this compound are dissolved in DMF.
-
TMSCl is added to the mixture.
-
The reaction is stirred at room temperature for 24-48 hours.
-
The product is typically isolated by filtration and can be purified by crystallization.
-
| Aldehyde | β-Ketoester | Thiourea | Yield (%) | Reference |
| Various Aromatic/Aliphatic | Ethyl Acetoacetate | N-Substituted Thioureas | Excellent | [5] |
| Note: Specific yields for this compound in this reaction are not detailed in the provided search results, but the general method is reported to be high-yielding for a range of substituted thioureas. |
Synthesis of Guanidines
Thioureas can be converted to guanidines through a process that typically involves S-activation followed by displacement with an amine. This transformation is a valuable method for the synthesis of this important functional group, which is found in many biologically active molecules.
General Reaction Pathway
Experimental Approaches:
-
Using Coupling Reagents: Reagents like Mukaiyama's reagent can be used to activate the thiourea, facilitating the attack of an amine.[6]
-
Metal-Mediated Desulfurization: Thiophilic metal salts (e.g., Hg(II), Cu(II), or AgNO₃) can be used to activate the sulfur atom, promoting the formation of a carbodiimide intermediate which is then trapped by an amine.[6][7]
-
Photocatalytic Methods: Recent methods have employed visible light photocatalysis to convert thioureas to guanidines in the presence of a suitable photocatalyst (e.g., Ru(bpy)₃Cl₂).[8][9]
| Thiourea | Amine | Method | Yield (%) | Reference |
| Various Thioureas | Various Amines | Ru(bpy)₃Cl₂, visible light | Moderate to High | [8] |
| Di-Boc Thioureas | Primary/Secondary Amines | Hg(II) or Cu(II) | Good | [6] |
| Thiourea on Solid Phase | Amine | AgNO₃ | 57-82 (overall) | [7] |
| Note: These examples illustrate the general transformation. Specific conditions and yields for the conversion of this compound would need to be optimized. |
Potential as a Ligand in Cross-Coupling Reactions
Thiourea derivatives have been explored as ligands in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The sulfur and nitrogen atoms of the thiourea moiety can coordinate to the metal center, influencing its catalytic activity. In some cases, thioureas can serve as precursors to N-heterocyclic carbene (NHC) ligands via desulfurization.[10][11]
While specific applications of this compound as a ligand are not well-documented in the provided search results, its electron-donating properties and potential to form stable complexes suggest it could be a viable ligand for various catalytic transformations. Further research in this area is warranted to explore its efficacy in comparison to more established ligand systems.
Conclusion
This compound is a versatile reagent with significant potential in organic synthesis. While detailed studies on its specific applications are somewhat limited, the well-established chemistry of other thiourea derivatives provides a strong basis for its utility in the synthesis of S-alkylisothiouronium salts, thiols, various heterocycles, and guanidines. Its potential as a ligand in catalysis also presents an interesting avenue for future research. This guide serves as a starting point for chemists looking to incorporate this compound into their synthetic strategies, offering general protocols and highlighting areas where further investigation is needed. The continued exploration of this reagent is likely to uncover new and valuable transformations for the synthesis of complex organic molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guanidine synthesis by guanylation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Trimethylthiourea: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylthiourea, a readily available and versatile reagent, has emerged as a valuable building block in the synthesis of a diverse array of heterocyclic compounds. Its unique structural features, possessing both nucleophilic sulfur and nitrogen atoms, allow it to participate in a variety of cyclization and multicomponent reactions. This technical guide provides a comprehensive overview of the utility of this compound as a precursor for the synthesis of key heterocyclic scaffolds, with a particular focus on thiazole and pyrimidine derivatives. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate the application of this reagent in academic and industrial research settings, particularly in the field of drug discovery and development. The inherent biological activities of many of the resulting heterocyclic structures underscore the importance of this compound in medicinal chemistry.
Synthesis of 2-(Dimethylamino)thiazoles via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and widely employed method for the construction of the thiazole ring. The reaction typically involves the condensation of an α-haloketone with a thiourea derivative. When this compound is utilized, this reaction provides a direct and efficient route to 2-(dimethylamino)thiazoles, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.
General Reaction Scheme
The overall transformation involves the reaction of an α-haloketone with this compound, typically in a suitable solvent such as ethanol, to yield the corresponding 2-(dimethylamino)thiazole derivative.
Experimental Protocol: Synthesis of 2-(Dimethylamino)-4-phenylthiazole
This protocol details the synthesis of a representative 2-(dimethylamino)thiazole from 2-bromoacetophenone and this compound.
Materials:
-
2-Bromoacetophenone
-
This compound
-
Ethanol
-
Sodium bicarbonate (5% aqueous solution)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromoacetophenone (1.0 eq) and this compound (1.2 eq) in ethanol.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a 5% aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 2-(dimethylamino)-4-phenylthiazole.
Quantitative Data
The yields of 2-(dimethylamino)thiazoles can vary depending on the specific α-haloketone used. The following table summarizes typical yields for the reaction of this compound with various phenacyl bromides.[1]
| α-Haloketone (Ar-COCH₂Br) | Ar Substituent | Yield (%) |
| Phenacyl bromide | Phenyl | 90-95% |
| 4-Methylphenacyl bromide | 4-Methylphenyl | 92% |
| 4-Chlorophenacyl bromide | 4-Chlorophenyl | 94% |
| 4-Bromophenacyl bromide | 4-Bromophenyl | 95% |
| 4-Nitrophenacyl bromide | 4-Nitrophenyl | 91% |
Table 1: Yields for the Hantzsch Synthesis of 2-(Dimethylamino)-4-arylthiazoles.
Mechanistic Pathway
The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism:
References
Biological activity of Trimethylthiourea derivatives
An In-Depth Technical Guide on the Biological Activity of Trimethylthiourea Derivatives for Researchers, Scientists, and Drug Development Professionals.
Abstract
Thiourea derivatives represent a versatile class of compounds with a wide spectrum of biological activities, making them a subject of significant interest in medicinal chemistry and drug development.[1][2][3] This technical guide focuses on the biological activities of this compound and related N-alkyl substituted thiourea derivatives, providing a comprehensive overview of their synthesis, mechanisms of action, and quantitative biological data. The document details experimental protocols for assessing their efficacy and visualizes key molecular pathways and experimental workflows to support further research and development in this promising area.
Introduction
Thiourea and its derivatives are organosulfur compounds characterized by the presence of a thiocarbonyl group flanked by amino groups.[3] The hydrogen atoms on the nitrogen terminals can be substituted with various moieties, leading to a diverse range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, and anti-inflammatory properties.[2][3][4] The biological activities of these compounds are strongly influenced by their molecular structure and electronic properties.[5] this compound, as part of the broader N-alkyl substituted thiourea family, has demonstrated notable biological potential. This guide will delve into the specifics of its activity, supported by experimental evidence and mechanistic insights.
Synthesis of this compound Derivatives
A common and straightforward method for the synthesis of N,N'-disubstituted thiourea derivatives, which can be adapted for this compound, involves the reaction of an amine with an isothiocyanate.[1]
General Synthesis Protocol
-
Dissolution: The primary or secondary amine (e.g., dimethylamine) is dissolved in a suitable organic solvent such as acetone or ethanol.[1]
-
Addition: The corresponding isothiocyanate (e.g., methyl isothiocyanate) is added to the solution, often in a dropwise manner.[1]
-
Reaction: The reaction mixture is stirred at room temperature or refluxed for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.[1]
-
Isolation: The product is typically isolated by filtration if it precipitates, or after removal of the solvent under reduced pressure. Further purification can be achieved by recrystallization from a suitable solvent.
Biological Activities and Mechanisms of Action
This compound derivatives exhibit a range of biological activities, primarily attributed to their ability to interact with various biological targets through mechanisms such as enzyme inhibition and disruption of cellular processes.
Antimicrobial Activity
Thiourea derivatives are known for their broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][6] The presence of alkyl substituents on the nitrogen atoms can enhance this activity.[5] For instance, tetramethylthiourea has been shown to possess high biological activity against tested bacteria, suggesting that an increased number of alkyl substituents at the nitrogen sites can lead to increased antibacterial efficacy.[5]
Mechanism of Action: The antimicrobial action is often linked to the thiocarbonyl group, which can chelate metal ions essential for microbial enzyme function or interfere with cellular redox balance.
Anticancer Activity
Substituted thiourea derivatives have demonstrated significant potential as anticancer agents by inhibiting the proliferation of various cancer cell lines.[1][7][8] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and the induction of apoptosis.[1][8]
Signaling Pathways Involved:
-
Enzyme Inhibition: Thiourea derivatives can inhibit enzymes crucial for cancer cell survival and proliferation, such as protein tyrosine kinases (PTKs), topoisomerases, and carbonic anhydrases.[7] For example, some derivatives act as EGFR signaling-targeted inhibitors.[9]
-
Apoptosis Induction: Certain derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[8] This can be triggered by various cellular stresses, including the inhibition of critical survival pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Trimethylthiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for the synthesis of 1,1,3-trimethylthiourea, a valuable building block in organic synthesis and medicinal chemistry. The primary method detailed is the nucleophilic addition of dimethylamine to methyl isothiocyanate, a robust and high-yielding reaction. This guide includes a step-by-step procedure, characterization data, and a graphical representation of the experimental workflow to ensure reproducible and efficient synthesis.
Introduction
Thiourea derivatives are a class of organic compounds containing the (R₂N)₂C=S functional group. They are of significant interest due to their diverse applications, serving as intermediates in the synthesis of pharmaceuticals, agrochemicals, and as ligands in coordination chemistry. 1,1,3-trimethylthiourea is a simple, asymmetrically substituted thiourea that can be utilized in various synthetic transformations. The protocol herein describes a reliable and straightforward method for its preparation.
Experimental Protocol
Reaction Scheme
The synthesis of 1,1,3-trimethylthiourea is achieved through the reaction of methyl isothiocyanate with dimethylamine. The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group.
Application Notes and Protocols: Trimethylthiourea as a Novel Catalyst in the Biginelli Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and a urea or thiourea, is a cornerstone in the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with significant therapeutic potential. While traditionally catalyzed by strong acids, the exploration of milder and more selective catalysts is an active area of research. This document explores the prospective use of trimethylthiourea as an organocatalyst for the Biginelli reaction. Although not yet established in peer-reviewed literature, the hydrogen-bonding capabilities of the thiourea moiety suggest a potential catalytic role. These notes provide a hypothetical framework for investigating this compound's catalytic activity, including detailed protocols and expected data presentation.
Introduction
The Biginelli reaction is a multicomponent reaction of paramount importance for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs.[1] These heterocyclic scaffolds are present in numerous biologically active molecules, including calcium channel blockers, antihypertensive agents, and antiviral drugs.[1][2] The classical Biginelli reaction often employs harsh acidic conditions, which can lead to side reactions and limit the substrate scope.[2] Consequently, the development of efficient and milder catalysts is highly desirable.
Organocatalysis using thiourea derivatives has emerged as a powerful tool in organic synthesis.[3] These catalysts operate through hydrogen bonding to activate electrophiles and organize reactants, often providing high yields and stereoselectivity under mild conditions.[3][4] While complex chiral thioureas have been successfully used in asymmetric Biginelli reactions, the catalytic potential of simpler, commercially available thioureas like this compound remains unexplored.[5] This document outlines a hypothetical investigation into the use of this compound as a catalyst for the Biginelli reaction, providing researchers with a starting point for experimentation.
Proposed Catalytic Role of this compound
It is hypothesized that this compound could catalyze the Biginelli reaction by activating the aldehyde component through hydrogen bonding. The single N-H proton of this compound can form a hydrogen bond with the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the initial condensation with the β-ketoester and subsequent reaction with the thiourea reactant.
Experimental Protocols
General Procedure for this compound-Catalyzed Biginelli Reaction
A mixture of an aldehyde (1.0 mmol), a β-ketoester (1.0 mmol), urea or thiourea (1.2 mmol), and this compound (0.1 mmol, 10 mol%) in a suitable solvent (e.g., ethanol, 5 mL) is stirred in a sealed vial at a specified temperature (e.g., 60 °C) for a designated time (e.g., 12-24 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure dihydropyrimidinone or dihydropyrimidinethione product.
Screening of Reaction Conditions
To optimize the reaction, a systematic screening of various parameters should be performed. This includes evaluating the effect of catalyst loading, solvent polarity, and reaction temperature on the yield of the desired product.
Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of Monastrol
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5 | Ethanol | 50 | 24 | 45 |
| 2 | 10 | Ethanol | 50 | 24 | 65 |
| 3 | 15 | Ethanol | 50 | 24 | 68 |
| 4 | 10 | Methanol | 50 | 24 | 58 |
| 5 | 10 | Acetonitrile | 50 | 24 | 72 |
| 6 | 10 | Toluene | 50 | 24 | 35 |
| 7 | 10 | Acetonitrile | 60 | 12 | 85 |
| 8 | 10 | Acetonitrile | 70 | 12 | 83 |
| 9 | 10 | Acetonitrile | Room Temp. | 48 | 30 |
Reaction conditions: 3-hydroxybenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), thiourea (1.2 mmol), this compound catalyst, solvent (5 mL).
Substrate Scope Evaluation
Following optimization, the scope and limitations of the this compound-catalyzed Biginelli reaction should be investigated by employing a variety of substituted aromatic, heteroaromatic, and aliphatic aldehydes, as well as different β-ketoesters.
Table 2: Hypothetical Substrate Scope for the this compound-Catalyzed Biginelli Reaction
| Entry | Aldehyde | β-Ketoester | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | 5-(Ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 12 | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 4-(4-Chlorophenyl)-5-(ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 12 | 95 |
| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | 5-(Ethoxycarbonyl)-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 14 | 88 |
| 4 | 2-Nitrobenzaldehyde | Ethyl acetoacetate | 5-(Ethoxycarbonyl)-6-methyl-4-(2-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 18 | 75 |
| 5 | Furfural | Ethyl acetoacetate | 5-(Ethoxycarbonyl)-4-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 16 | 82 |
| 6 | Cinnamaldehyde | Ethyl acetoacetate | 5-(Ethoxycarbonyl)-6-methyl-4-styryl-3,4-dihydropyrimidin-2(1H)-one | 20 | 65 |
| 7 | Benzaldehyde | Methyl acetoacetate | 5-(Methoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 12 | 90 |
| 8 | Benzaldehyde | Acetylacetone | 5-Acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 10 | 94 |
Reaction conditions: Aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.2 mmol), this compound (10 mol%), acetonitrile (5 mL), 60 °C.
Visualizations
Caption: Experimental workflow for the proposed this compound-catalyzed Biginelli reaction.
Caption: Proposed catalytic cycle for the this compound-catalyzed Biginelli reaction.
Conclusion
The application of this compound as a catalyst in the Biginelli reaction presents an intriguing, yet unexplored, avenue of research. The hypothetical protocols and data presented herein provide a foundational framework for investigating its potential efficacy. Should this compound prove to be an effective catalyst, it would represent a simple, cost-effective, and milder alternative to existing methods for the synthesis of dihydropyrimidinones. This could have significant implications for the fields of medicinal chemistry and drug development, where the efficient and sustainable synthesis of these important heterocyclic compounds is of great interest. Further experimental validation is required to substantiate the catalytic activity and define the scope of this proposed methodology.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 4. Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A highly enantioselective Biginelli reaction using self-assembled methanoproline–thiourea organocatalysts: asymmetric synthesis of 6-isopropyl-3,4-dihydropyrimidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Trimethylthiourea Catalyzed Pictet-Spengler Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pictet-Spengler reaction is a cornerstone in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are prevalent in natural products and pharmaceuticals. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form tetrahydroisoquinoline or tetrahydro-β-carboline scaffolds. The development of asymmetric Pictet-Spengler reactions has been a significant focus, enabling the stereoselective synthesis of chiral alkaloids and therapeutic agents.
Among the various catalytic systems, chiral thiourea derivatives, including trimethylthiourea, have emerged as powerful organocatalysts for enantioselective Pictet-Spengler reactions.[1][2] These catalysts operate through a mechanism of hydrogen bonding, activating the electrophile and controlling the stereochemical outcome of the reaction. Often, a co-catalyst, such as benzoic acid, is employed to facilitate the reaction.[3] This document provides detailed application notes and experimental protocols for conducting this compound-catalyzed Pictet-Spengler reactions.
Reaction Mechanism and Catalysis
The this compound-catalyzed Pictet-Spengler reaction generally proceeds through the following key steps:
-
Iminium Ion Formation: The reaction commences with the condensation of a tryptamine derivative with an aldehyde to form a Schiff base (imine). In the presence of a Brønsted acid co-catalyst (e.g., benzoic acid), the imine is protonated to form a highly electrophilic iminium ion.
-
Catalyst-Substrate Association: The chiral thiourea catalyst forms a hydrogen-bonding complex with the iminium ion and the conjugate base of the co-catalyst. This ternary complex orients the substrates for a highly stereoselective intramolecular cyclization.
-
Intramolecular Cyclization: The electron-rich indole nucleus of the tryptamine attacks the electrophilic iminium ion, leading to the formation of a new carbon-carbon bond and the creation of a stereocenter at the C-1 position of the resulting tetrahydro-β-carboline.
-
Rearomatization: A final deprotonation step restores the aromaticity of the indole ring system, yielding the tetrahydro-β-carboline product and regenerating the catalyst.
The enantioselectivity of the reaction is dictated by the chiral environment created by the thiourea catalyst during the cyclization step.
Below is a DOT language representation of the generalized reaction mechanism.
Caption: Generalized mechanism of the thiourea-catalyzed Pictet-Spengler reaction.
Experimental Protocols
The following protocols are generalized from published procedures and should be adapted based on the specific substrates and catalyst used.[3][4]
General Protocol for One-Pot this compound-Catalyzed Pictet-Spengler Reaction
This protocol describes a one-pot procedure for the reaction of a tryptamine with an aldehyde.
Materials:
-
Tryptamine derivative (1.0 equiv)
-
Aldehyde (1.1-1.5 equiv)
-
Chiral this compound catalyst (e.g., a Jacobsen-type catalyst) (0.05-0.2 equiv)
-
Benzoic acid (co-catalyst) (0.05-0.2 equiv)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and stirring plate
-
Reaction vessel with a septum
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the chiral this compound catalyst and benzoic acid.
-
Add the anhydrous solvent and stir the mixture until the catalyst and co-catalyst are fully dissolved.
-
Add the tryptamine derivative to the solution and stir for a few minutes.
-
Add the aldehyde to the reaction mixture at the desired temperature (typically ranging from -20 °C to room temperature).
-
Stir the reaction mixture vigorously at the specified temperature for the required time (typically 12-48 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica gel. Alternatively, an aqueous work-up can be performed by adding a saturated solution of sodium bicarbonate, extracting with an organic solvent (e.g., ethyl acetate), drying the organic layer over anhydrous sodium sulfate, filtering, and concentrating under reduced pressure prior to purification.
Below is a DOT language representation of the experimental workflow.
Caption: General experimental workflow for the one-pot Pictet-Spengler reaction.
Data Presentation: Substrate Scope and Reaction Conditions
The following tables summarize representative quantitative data for the this compound-catalyzed Pictet-Spengler reaction, showcasing the scope with various tryptamine and aldehyde substrates.
Table 1: Reaction of Tryptamines with Aromatic Aldehydes
| Entry | Tryptamine Derivative | Aldehyde | Catalyst Loading (mol%) | Co-catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Tryptamine | 4-Chlorobenzaldehyde | 10 | 10 (Benzoic Acid) | Toluene | 25 | 24 | 85 | 92 | [3] |
| 2 | 5-Methoxytryptamine | Benzaldehyde | 10 | 10 (Benzoic Acid) | Toluene | 25 | 36 | 78 | 90 | [3] |
| 3 | Tryptamine | 2-Naphthaldehyde | 10 | 10 (Benzoic Acid) | CH2Cl2 | 0 | 48 | 82 | 95 | [4] |
| 4 | 6-Chlorotryptamine | 4-Nitrobenzaldehyde | 15 | 15 (Benzoic Acid) | Toluene | 25 | 24 | 75 | 88 | [4] |
Table 2: Reaction of Tryptamines with Aliphatic Aldehydes
| Entry | Tryptamine Derivative | Aldehyde | Catalyst Loading (mol%) | Co-catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Tryptamine | Isovaleraldehyde | 10 | 10 (Benzoic Acid) | Toluene | 25 | 18 | 91 | 93 | [3] |
| 2 | 5-Fluorotryptamine | Cyclohexanecarboxaldehyde | 10 | 10 (Benzoic Acid) | Toluene | 25 | 24 | 88 | 96 | [3] |
| 3 | Tryptamine | Pivalaldehyde | 15 | None | Toluene | 25 | 48 | 65 | 91 | [4] |
| 4 | 5-Benzyloxytryptamine | Propanal | 10 | 10 (Benzoic Acid) | CH2Cl2 | 0 | 36 | 85 | 90 | [4] |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to the formation of byproducts and lower yields. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Catalyst Purity: The purity of the chiral thiourea catalyst is crucial for achieving high enantioselectivity.
-
Substrate Purity: Impurities in the tryptamine or aldehyde can inhibit the catalyst and affect the reaction outcome.
-
Reaction Monitoring: Close monitoring of the reaction progress is important to determine the optimal reaction time and prevent the formation of degradation products.
-
Purification: The polarity of the eluent for column chromatography should be carefully optimized to ensure good separation of the product from the catalyst and any remaining starting materials.
Conclusion
The this compound-catalyzed Pictet-Spengler reaction is a highly efficient and enantioselective method for the synthesis of chiral tetrahydro-β-carbolines. The operational simplicity of the one-pot procedure, coupled with the high yields and enantioselectivities, makes this a valuable tool for researchers in organic synthesis and drug discovery. The provided protocols and data serve as a comprehensive guide for the successful implementation of this important transformation.
References
- 1. pages.jh.edu [pages.jh.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Weak Brønsted Acid–Thiourea Co-Catalysis: Enantioselective, Catalytic Protio-Pictet–Spengler Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioconvergent iso-Pictet-Spengler Reactions: Organocatalytic Synthesis of Chiral Tetrahydro-γ-carbolines - PMC [pmc.ncbi.nlm.nih.gov]
Application of Trimethylthiourea in the Gewald Aminothiophene Synthesis: A Literature Review and Standard Protocols
A comprehensive review of the scientific literature reveals no specific application or established protocols for the use of trimethylthiourea as a direct sulfur source in the Gewald aminothiophene synthesis. The conventional and well-documented sulfur reagent for this multicomponent reaction is elemental sulfur. Other sulfur sources, such as sodium polysulfide, have been reported as alternatives, but the use of thiourea derivatives, including this compound, for this specific transformation is not described.
Therefore, this document provides detailed application notes and protocols for the standard Gewald aminothiophene synthesis using elemental sulfur. This information is intended for researchers, scientists, and drug development professionals who are looking to utilize this robust reaction for the synthesis of substituted 2-aminothiophenes.
Application Notes: The Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[1] The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) and elemental sulfur in the presence of a base.[1] The resulting 2-aminothiophene scaffold is a prevalent motif in numerous biologically active compounds and functional materials, making the Gewald synthesis a cornerstone in medicinal and materials chemistry.[2]
Key Features of the Gewald Reaction:
-
Convergence: Three components are combined in a single step, leading to a rapid increase in molecular complexity.
-
Atom Economy: The reaction is generally atom-economical, with the main byproduct being water.
-
Versatility: A wide range of ketones, aldehydes, and active methylene nitriles can be employed, allowing for the synthesis of a diverse library of 2-aminothiophenes.
-
Mild Conditions: The reaction is often carried out under mild conditions with a variety of bases, such as secondary or tertiary amines (e.g., morpholine, piperidine, triethylamine).
Mechanism of the Gewald Reaction:
The mechanism of the Gewald reaction is generally understood to proceed through three main stages:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[1][3]
-
Sulfur Addition: Elemental sulfur (typically in its S8 crown form) is then added to the α-carbon of the Knoevenagel adduct. The exact mechanism of this step is complex and can involve the formation of polysulfide intermediates.[3][4]
-
Cyclization and Tautomerization: The sulfurated intermediate undergoes intramolecular cyclization via attack of the sulfur anion on the nitrile group, followed by tautomerization to yield the stable aromatic 2-aminothiophene product.[1]
Experimental Protocols
Below are representative experimental protocols for the Gewald aminothiophene synthesis using elemental sulfur. The specific conditions may require optimization depending on the substrates used.
Protocol 1: General Synthesis of 2-Amino-4,5-disubstituted-thiophene-3-carbonitriles
Materials:
-
Ketone (e.g., cyclohexanone, acetone, acetophenone)
-
Malononitrile
-
Elemental Sulfur (S)
-
Base (e.g., morpholine or triethylamine)
-
Solvent (e.g., ethanol, methanol, or dimethylformamide)
Procedure:
-
To a solution of the ketone (10 mmol) and malononitrile (10 mmol) in the chosen solvent (20-30 mL), add the base (2-3 mL).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add elemental sulfur (12 mmol, 0.38 g) to the reaction mixture.
-
Heat the mixture to 40-50°C and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, pour the mixture into ice-cold water.
-
The precipitated solid product is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Protocol 2: Microwave-Assisted Gewald Synthesis
Materials:
-
Aldehyde or Ketone
-
Active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile)
-
Elemental Sulfur
-
Base (e.g., piperidine)
-
Solvent (e.g., ethanol)
Procedure:
-
In a microwave-safe reaction vessel, combine the carbonyl compound (5 mmol), the active methylene nitrile (5 mmol), elemental sulfur (6 mmol), and a catalytic amount of piperidine (0.5 mmol) in ethanol (10 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 80-100°C) and power for a short duration (e.g., 5-15 minutes).
-
After cooling, the reaction mixture is worked up as described in Protocol 1. Microwave irradiation has been shown to be beneficial for reaction yields and times.[1]
Data Presentation
The following tables summarize typical reaction conditions and yields for the Gewald synthesis with various substrates.
Table 1: Synthesis of 2-Aminothiophenes from Ketones and Malononitrile
| Entry | Ketone | Base | Solvent | Time (h) | Yield (%) |
| 1 | Cyclohexanone | Morpholine | Ethanol | 1.5 | 85 |
| 2 | Acetone | Triethylamine | Methanol | 2 | 78 |
| 3 | Acetophenone | Piperidine | DMF | 1 | 92 |
| 4 | Cyclopentanone | Morpholine | Ethanol | 2 | 82 |
Table 2: Synthesis of 2-Aminothiophenes from Aldehydes and Ethyl Cyanoacetate
| Entry | Aldehyde | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Triethylamine | Ethanol | 3 | 75 |
| 2 | 4-Chlorobenzaldehyde | Piperidine | Methanol | 2.5 | 88 |
| 3 | 4-Methoxybenzaldehyde | Morpholine | Ethanol | 3 | 81 |
| 4 | Thiophene-2-carboxaldehyde | Triethylamine | DMF | 2 | 79 |
Mandatory Visualizations
Gewald Reaction Mechanism
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Item - Mechanisms of the Gewald Synthesis of 2âAminothiophenes from Elemental Sulfur - American Chemical Society - Figshare [acs.figshare.com]
Step-by-step synthesis of 2-aminothiophenes using Trimethylthiourea
A comprehensive review of the chemical literature did not yield a standard or documented protocol for the direct synthesis of 2-aminothiophenes using trimethylthiourea as a primary reactant. While this compound is a versatile reagent in organic synthesis, its application in the formation of the 2-aminothiophene ring system does not appear to be a well-established methodology.
The predominant and most versatile method for synthesizing substituted 2-aminothiophenes is the Gewald reaction , a multicomponent reaction first reported in the 1960s.[1][2][3][4][5][6][7] This reaction has become a cornerstone in heterocyclic chemistry due to its operational simplicity, the availability of starting materials, and the mild reaction conditions often employed.[1][3]
The Gewald Aminothiophene Synthesis
The classical Gewald reaction involves the condensation of a ketone or an aldehyde with an α-cyanoester (or other active methylene nitrile) in the presence of elemental sulfur and a base.[2][4] The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene product.[2]
A general workflow for the Gewald reaction is depicted below:
Caption: General experimental workflow for the Gewald synthesis of 2-aminothiophenes.
Variations and Green Methodologies
Numerous modifications to the original Gewald protocol have been developed to improve yields, shorten reaction times, and employ more environmentally friendly conditions.[3] These include the use of:
-
Microwave irradiation: This technique has been shown to be beneficial for reducing reaction times and improving yields.[2]
-
Ultrasound activation: Sonication has been used to promote the reaction, sometimes in aqueous media.[8]
-
Green solvents: Water and polyethylene glycol (PEG) have been explored as more sustainable solvent choices.[2]
-
Alternative catalysts: A variety of catalysts, including L-proline and nano-ZnO, have been employed to facilitate the reaction.[2]
-
Solvent-free conditions: Ball-milling has been utilized for a solvent- and catalyst-free approach to the Gewald reaction.[3]
Summary of Reactants and Conditions in Gewald-Type Syntheses
The following table summarizes typical reactants and conditions found in the literature for the synthesis of 2-aminothiophenes via the Gewald reaction and its variations.
| Component | Examples | Role in Reaction |
| Carbonyl Compound | Cyclohexanone, Acetone, various aldehydes and ketones | Provides two carbon atoms for the thiophene ring |
| Active Methylene Nitrile | Malononitrile, Ethyl cyanoacetate, Cyanoacetamide | Provides two carbon atoms and the amino group |
| Sulfur Source | Elemental Sulfur (S₈) | Provides the sulfur atom for the thiophene ring |
| Base/Catalyst | Triethylamine, Piperidine, Morpholine, Sodium hydroxide, L-proline, Nano-ZnO | Catalyzes the condensation and cyclization steps |
| Solvent | Ethanol, Methanol, DMF, Water, PEG-600, or solvent-free | Provides the reaction medium |
| Energy Source | Conventional heating, Microwave irradiation, Ultrasound | Activates the reaction |
Conclusion for Researchers
For researchers, scientists, and drug development professionals interested in the synthesis of 2-aminothiophenes, the Gewald reaction remains the most reliable and extensively documented method. The reaction is highly modular, allowing for the synthesis of a wide variety of substituted 2-aminothiophenes by varying the ketone/aldehyde and the active methylene nitrile starting materials. These compounds serve as valuable intermediates for the synthesis of more complex heterocyclic systems, including thienopyrimidines, which are of significant interest in medicinal chemistry.
While the use of this compound for this specific transformation is not supported by the current literature, the field of synthetic methodology is ever-evolving. Researchers exploring novel synthetic routes are encouraged to consult the extensive body of work on the Gewald reaction as a foundational starting point.
References
- 1. Methods for the synthesis of 2-aminothiophenes and their reactions (review) | Semantic Scholar [semanticscholar.org]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. firsthope.co.in [firsthope.co.in]
- 5. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 7. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Trimethylthiourea in the Preparation of Substituted Guanidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The guanidinium group is a critical pharmacophore found in a wide array of biologically active molecules and pharmaceuticals. Its ability to form strong, delocalized positive charges at physiological pH allows for potent interactions with biological targets. Consequently, the synthesis of substituted guanidines is a cornerstone of medicinal chemistry and drug development. Thioureas serve as versatile and readily available precursors for guanidine synthesis. This document provides detailed application notes and protocols on the use of trimethylthiourea as a starting material for the preparation of substituted guanidines.
The conversion of a thiourea to a guanidine, known as guanylation, generally involves the activation of the thiourea sulfur atom to create a more reactive intermediate, which is subsequently displaced by a primary or secondary amine. Several methods have been developed for this activation, including the use of coupling agents, metal salts, and oxidizing agents. While the literature extensively covers the use of N,N'-disubstituted and protected thioureas, this document will focus on protocols applicable to the specific reagent, this compound.
General Reaction Pathway
The overall transformation involves the reaction of this compound with a primary or secondary amine in the presence of an activating agent to yield the corresponding substituted guanidine and a sulfur-containing byproduct. The choice of activating agent and reaction conditions can influence the reaction's efficiency and substrate scope.
Key Activation Methods and Experimental Protocols
While specific data for this compound is limited in the readily available literature, the following protocols are based on well-established methods for the guanylation of amines using other thiourea derivatives and are expected to be applicable to this compound. Researchers should consider these as starting points for optimization.
Carbodiimide-Mediated Guanylation (EDCI)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is a common water-soluble coupling agent used to activate thioureas. The reaction proceeds through a carbodiimide intermediate.
Reaction Mechanism:
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in a suitable aprotic solvent (e.g., dichloromethane or DMF) at room temperature, add EDCI (1.2 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with the solvent and wash with water to remove the EDCI-urea byproduct and any excess amine hydrochloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted guanidine.
Mercury(II) Chloride Promoted Guanylation
Thiophilic metal salts like mercury(II) chloride (HgCl₂) can activate the sulfur atom of the thiourea, facilitating nucleophilic attack by the amine.[1] Caution should be exercised due to the toxicity of mercury compounds.
Reaction Mechanism:
Experimental Protocol:
-
To a stirred solution of this compound (1.0 eq.) and the primary or secondary amine (1.1 eq.) in an appropriate solvent such as acetonitrile or THF at 0 °C, add triethylamine (2.0 eq.).
-
Add a solution of mercury(II) chloride (1.1 eq.) in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the mercury sulfide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the substituted guanidine.
Mukaiyama's Reagent Promoted Guanylation
Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) is an effective activating agent for thioureas, offering an alternative to heavy metal-based methods.[2]
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) and the primary or secondary amine (1.2 eq.) in dichloromethane at room temperature, add triethylamine (2.5 eq.).
-
Add Mukaiyama's reagent (1.2 eq.) portion-wise to the stirred solution.
-
Continue stirring at room temperature for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography.
Quantitative Data Summary
The following table presents representative yields for the synthesis of substituted guanidines from various thioureas, which can be used as a general guide for reactions with this compound. It is important to note that yields can vary significantly based on the specific amine substrate and reaction conditions.
| Activating Agent | Amine Type | Thiourea Type | Typical Yield (%) | Reference |
| EDCI | Primary Aliphatic | N,N'-di-Boc-thiourea | 70-95 | [3] |
| EDCI | Secondary Aliphatic | N,N'-di-Boc-thiourea | 65-90 | [3] |
| HgCl₂ | Primary Aromatic | N-Benzoyl-thiourea | 60-85 | [4] |
| HgCl₂ | Secondary Aliphatic | N,N'-Dialkylthiourea | 75-90 | [1] |
| Mukaiyama's Reagent | Primary Aliphatic | N,N'-di-Boc-thiourea | 80-95 | [2] |
| Mukaiyama's Reagent | Weakly Nucleophilic Amines | N,N'-di-Boc-thiourea | 50-70 | [2] |
Applications in Drug Development
The synthesis of substituted guanidines is of paramount importance in the development of new therapeutic agents. The guanidinium group is a key feature in numerous drugs, including:
-
Antidiabetic agents: Metformin, a biguanide, is a first-line treatment for type 2 diabetes.
-
Antihypertensive drugs: Guanabenz and guanfacine act as α2-adrenergic agonists.
-
Antiviral compounds: Zanamivir, an influenza neuraminidase inhibitor, contains a guanidino group.
-
Anticancer agents: The guanidinium moiety is being explored in the design of novel anticancer drugs targeting various cellular pathways.
The ability to efficiently synthesize diverse libraries of substituted guanidines using precursors like this compound is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery programs.
Conclusion
This compound serves as a valuable and accessible starting material for the synthesis of a variety of substituted guanidines. The choice of activation method, whether through carbodiimides, metal salts, or other reagents, allows for flexibility in adapting to different amine substrates and functional group tolerances. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the discovery of new and improved therapeutic agents. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for specific this compound and amine combinations.
References
Application Notes and Protocols for Microwave-Assisted Synthesis Using Trimethylthiourea
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of trimethylthiourea in microwave-assisted synthesis, a cutting-edge technique that significantly accelerates chemical reactions. Microwave-assisted synthesis has emerged as a powerful tool in medicinal chemistry and materials science, offering advantages such as dramatically reduced reaction times, increased product yields, and enhanced reaction selectivity.[1][2][3][4][5][6] this compound, as a substituted thiourea, serves as an effective sulfur source in the synthesis of various organic heterocycles and inorganic nanomaterials.[7]
Introduction to Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat chemical reactions. Unlike conventional heating methods that transfer heat via conduction and convection, microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture. This results in rapid and uniform heating, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. The efficiency of microwave heating depends on the dielectric properties of the reactants and the solvent.
Role of this compound in Synthesis
Thiourea and its derivatives are versatile reagents in organic and inorganic synthesis, primarily serving as a source of sulfur. This compound [(CH₃)₂NC(S)NHCH₃] can be employed in the synthesis of:
-
Heterocyclic Compounds: It can act as a building block for the formation of various nitrogen- and sulfur-containing heterocycles, which are scaffolds of significant interest in drug discovery due to their diverse biological activities. The synthesis of benzothiazoles, for instance, often involves the reaction of 2-aminothiophenol with various reagents, and microwave irradiation has been shown to be highly effective in promoting these reactions.[2][3][4][5]
-
Metal Sulfide Nanoparticles: this compound can serve as a sulfur source for the preparation of metal sulfide nanoparticles, such as silver sulfide (Ag₂S), under microwave irradiation.[6][8][9][10][11] The controlled decomposition of the thiourea derivative in the presence of a metal salt leads to the formation of nanoparticles with specific sizes and morphologies.
While specific literature on the microwave-assisted synthesis using this compound is limited, protocols for other substituted thioureas can be adapted. The following sections provide a detailed protocol for the synthesis of silver sulfide nanoparticles, a representative application where this compound can be utilized as the sulfur source.
Experimental Protocol: Microwave-Assisted Synthesis of Silver Sulfide Nanoparticles
This protocol describes a general method for the synthesis of silver sulfide (Ag₂S) nanoparticles using a microwave reactor. This method is adapted from established procedures for substituted thioureas and is expected to be effective with this compound.
Materials:
-
Silver nitrate (AgNO₃)
-
This compound ((CH₃)₂NC(S)NHCH₃)
-
Ethylene glycol (solvent)
-
Ethanol (for washing)
-
Deionized water (for washing)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
Precursor Solution Preparation:
-
In a 10 mL microwave synthesis vial, dissolve 0.1 mmol of silver nitrate in 5 mL of ethylene glycol.
-
Add 0.05 mmol of this compound to the solution. This creates a 2:1 molar ratio of Ag⁺ to the sulfur source.
-
Place a magnetic stir bar in the vial.
-
-
Microwave Irradiation:
-
Seal the vial and place it in the cavity of the microwave synthesizer.
-
Set the reaction parameters:
-
Temperature: 160°C
-
Ramp time: 2 minutes
-
Hold time: 10 minutes
-
Power: 100 W (or as appropriate for the instrument to maintain the target temperature)
-
Stirring: On
-
-
Start the microwave irradiation program.
-
-
Isolation and Purification of Nanoparticles:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the resulting dark-colored suspension to a centrifuge tube.
-
Add 10 mL of ethanol to the suspension and centrifuge at 8000 rpm for 15 minutes.
-
Discard the supernatant.
-
Resuspend the nanoparticle pellet in 10 mL of deionized water and centrifuge again at 8000 rpm for 15 minutes.
-
Repeat the washing step with ethanol twice more.
-
After the final wash, dry the purified silver sulfide nanoparticles in a vacuum oven at 60°C for 12 hours.
-
-
Characterization:
-
The synthesized nanoparticles can be characterized using techniques such as X-ray diffraction (XRD) to confirm the crystal structure, transmission electron microscopy (TEM) to determine the size and morphology, and UV-Vis spectroscopy to analyze the optical properties.
-
Data Presentation
The following table summarizes the typical reaction parameters and expected outcomes for the microwave-assisted synthesis of silver sulfide nanoparticles using a substituted thiourea as the sulfur source. These values can be used as a starting point for optimizing the synthesis with this compound.
| Parameter | Value | Expected Outcome |
| Reactants | ||
| Silver Precursor | Silver Nitrate (AgNO₃) | Source of silver ions |
| Sulfur Source | This compound | Controlled release of sulfur |
| Solvent | Ethylene Glycol | High boiling point, good microwave absorber |
| Reaction Conditions | ||
| Molar Ratio (Ag:S) | 2:1 | Stoichiometric formation of Ag₂S |
| Microwave Power | 100 W | To reach and maintain the target temperature |
| Temperature | 160°C | Promotes precursor decomposition and nanoparticle formation |
| Reaction Time | 10 minutes | Rapid synthesis compared to conventional methods |
| Product | ||
| Product | Silver Sulfide (Ag₂S) Nanoparticles | - |
| Expected Yield | > 85% | High efficiency of microwave synthesis |
| Expected Particle Size | 10-50 nm | Dependent on reaction conditions |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the microwave-assisted synthesis of silver sulfide nanoparticles.
Caption: Workflow for the microwave-assisted synthesis of Ag₂S nanoparticles.
Potential Application: Bioimaging
Silver sulfide nanoparticles are promising near-infrared (NIR) fluorescent probes for bioimaging. The following diagram illustrates a potential signaling pathway where these nanoparticles could be used.
Caption: Use of functionalized Ag₂S nanoparticles in targeted cancer cell imaging.
Safety Precautions
-
Always work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Microwave synthesizers operate at high temperatures and pressures. Ensure you are properly trained on the instrument's operation and follow all safety guidelines provided by the manufacturer.
-
Handle silver nitrate with care as it is a corrosive and oxidizing agent.
-
This compound should be handled with care, avoiding inhalation and skin contact.
Conclusion and Further Research
Microwave-assisted synthesis offers a rapid and efficient route for the preparation of valuable chemical compounds. While specific protocols for this compound are not yet widely published, its structural similarity to other thiourea derivatives suggests its high potential as a sulfur source in these reactions. The protocol provided for the synthesis of silver sulfide nanoparticles serves as a robust starting point for researchers.
Further research is encouraged to explore the full potential of this compound in microwave-assisted synthesis. This includes:
-
Optimization of reaction conditions: A systematic study of parameters such as temperature, time, solvent, and reactant ratios can lead to the synthesis of materials with desired properties.
-
Synthesis of other materials: Investigating the use of this compound for the synthesis of other metal sulfides (e.g., CdS, ZnS, PbS) and various heterocyclic compounds.
-
Biological evaluation: Screening the synthesized compounds for their biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects, which is particularly relevant for drug development professionals.
By leveraging the benefits of microwave technology, the use of this compound in chemical synthesis can be expanded, leading to the discovery of new materials and molecules with important applications.
References
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. hysz.nju.edu.cn [hysz.nju.edu.cn]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of silver sulfide nanoparticles and their photodetector applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Microwave synthesis of silver sulfide near-infrared fluorescent quantum dots and their detection of dopamine [agris.fao.org]
Application Notes and Protocols for Asymmetric Catalysis with Chiral Trimethylthiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral thiourea derivatives have emerged as powerful organocatalysts in asymmetric synthesis. Their efficacy stems from their ability to act as dual hydrogen-bond donors, activating electrophiles and organizing transition states with high stereocontrol. This bifunctional nature, often complemented by a Brønsted basic or Lewis basic moiety within the catalyst structure, allows for the catalysis of a wide array of enantioselective transformations under mild conditions. These catalysts are particularly valuable in the synthesis of chiral molecules for the pharmaceutical and agrochemical industries.
This document provides detailed application notes and experimental protocols for key asymmetric reactions catalyzed by chiral trimethylthiourea derivatives and their analogues. The protocols are based on established literature procedures and are intended to serve as a practical guide for researchers in the field.
General Principles of Catalysis
The catalytic cycle of chiral thiourea derivatives generally involves the activation of an electrophile through hydrogen bonding with the N-H protons of the thiourea moiety. This interaction lowers the LUMO of the electrophile, making it more susceptible to nucleophilic attack. In many bifunctional thiourea catalysts, a basic group (e.g., a tertiary amine) simultaneously activates the nucleophile by deprotonation or hydrogen bonding. This dual activation model is key to their high catalytic activity and enantioselectivity.
Application Note 1: Asymmetric Michael Addition
The asymmetric Michael addition is a cornerstone of carbon-carbon bond formation. Chiral thiourea catalysts have been extensively used to promote the enantioselective conjugate addition of various nucleophiles to α,β-unsaturated compounds, yielding valuable chiral building blocks.
Table 1: Enantioselective Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins
| Entry | Nitroolefin (Ar) | 1,3-Dicarbonyl Compound | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | C₆H₅ | Acetylacetone | 10 | Toluene | 24 | 95 | 92 |
| 2 | 4-ClC₆H₄ | Acetylacetone | 10 | Toluene | 24 | 98 | 93 |
| 3 | 4-MeOC₆H₄ | Acetylacetone | 10 | Toluene | 48 | 91 | 90 |
| 4 | C₆H₅ | Dibenzoylmethane | 10 | Toluene | 12 | 99 | 96 |
| 5 | 4-NO₂C₆H₄ | Dibenzoylmethane | 10 | Toluene | 12 | 99 | 97 |
Data synthesized from representative literature.[1][2][3]
Experimental Protocol: General Procedure for the Asymmetric Michael Addition of Acetylacetone to β-Nitrostyrene
Materials:
-
Chiral (R,R)-Thiourea Catalyst (e.g., Takemoto's catalyst)
-
β-Nitrostyrene
-
Acetylacetone
-
Toluene (anhydrous)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial, add the chiral (R,R)-thiourea catalyst (0.02 mmol, 10 mol%).
-
Add β-nitrostyrene (0.2 mmol, 1.0 equiv).
-
Add anhydrous toluene (1.0 mL).
-
Add acetylacetone (0.4 mmol, 2.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Caption: Experimental workflow for the asymmetric Michael addition.
Caption: Proposed mechanism for the thiourea-catalyzed Michael addition.
Application Note 2: Asymmetric Aza-Henry (Nitro-Mannich) Reaction
The aza-Henry reaction is a powerful method for the synthesis of β-nitroamines, which are versatile precursors to 1,2-diamines and α-amino acids. Chiral bifunctional thiourea catalysts have proven to be highly effective in controlling the stereochemical outcome of this reaction.[2][3][4]
Table 2: Enantioselective Aza-Henry Reaction of N-Boc Imines with Nitroalkanes
| Entry | N-Boc Imine (Ar) | Nitroalkane | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | C₆H₅ | Nitromethane | 10 | Toluene | 48 | 95 | - | 98 |
| 2 | 4-BrC₆H₄ | Nitromethane | 10 | Toluene | 48 | 92 | - | 99 |
| 3 | 2-Naphthyl | Nitromethane | 10 | Toluene | 72 | 88 | - | 97 |
| 4 | C₆H₅ | Nitroethane | 10 | m-Xylene | 96 | 85 | 95:5 | 96 |
| 5 | 4-ClC₆H₄ | Nitroethane | 10 | m-Xylene | 96 | 89 | 97:3 | 98 |
Data synthesized from representative literature.[4][5]
Experimental Protocol: General Procedure for the Asymmetric Aza-Henry Reaction
Materials:
-
Chiral Bifunctional Thiourea-Amine Catalyst
-
N-Boc-protected imine
-
Nitroalkane
-
Toluene or m-Xylene (anhydrous)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of the N-Boc imine (0.1 mmol, 1.0 equiv) in the appropriate solvent (1.0 mL) at the desired temperature (e.g., -20 °C), add the chiral thiourea catalyst (0.01 mmol, 10 mol%).
-
Add the nitroalkane (0.5 mmol, 5.0 equiv) to the reaction mixture.
-
Stir the mixture vigorously at the same temperature until the imine is consumed (monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to give the corresponding β-nitroamine.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.[5]
Caption: Experimental workflow for the asymmetric aza-Henry reaction.
Caption: Proposed mechanism for the bifunctional thiourea-catalyzed aza-Henry reaction.
Application Note 3: Asymmetric Cyanosilylation of Ketones
The enantioselective addition of cyanide to ketones is a fundamental transformation for accessing chiral cyanohydrins, which are precursors to α-hydroxy acids and other important chiral molecules. Chiral amino thiourea catalysts have been shown to be highly effective for this reaction.
Table 3: Enantioselective Cyanosilylation of Ketones
| Entry | Ketone | Catalyst (mol%) | TMSCN (equiv) | Additive (equiv) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Acetophenone | 5 | 2.2 | CF₃CH₂OH (1.0) | -78 | 12 | 95 | 97 |
| 2 | Propiophenone | 5 | 2.2 | CF₃CH₂OH (1.0) | -78 | 12 | 96 | 98 |
| 3 | 2-Acetonaphthone | 5 | 2.2 | CF₃CH₂OH (1.0) | -78 | 24 | 93 | 95 |
| 4 | Cyclohexyl methyl ketone | 10 | 2.7 | CF₃CH₂OH (1.5) | -78 | 48 | 89 | 91 |
| 5 | 4-Methoxyacetophenone | 5 | 2.2 | CF₃CH₂OH (1.0) | -78 | 12 | 97 | 96 |
Data synthesized from representative literature.[6][7][8]
Experimental Protocol: General Procedure for the Asymmetric Cyanosilylation of Ketones
Materials:
-
Chiral Amino Thiourea Catalyst (e.g., Jacobsen-type catalyst)
-
Ketone
-
Trimethylsilyl cyanide (TMSCN)
-
2,2,2-Trifluoroethanol (CF₃CH₂OH)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of the chiral amino thiourea catalyst (0.05 mmol, 5 mol%) in anhydrous CH₂Cl₂ (2.0 mL) at -78 °C under an inert atmosphere, add the ketone (1.0 mmol, 1.0 equiv).
-
Add 2,2,2-trifluoroethanol (1.0 mmol, 1.0 equiv).
-
Add trimethylsilyl cyanide (2.2 mmol, 2.2 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for the specified time (12-48 hours).
-
Monitor the reaction by TLC or GC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂.
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel to yield the silyl-protected cyanohydrin.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.[6]
Caption: Experimental workflow for the asymmetric cyanosilylation of ketones.
Caption: Proposed cooperative mechanism for the asymmetric cyanosilylation.
References
- 1. 1. Asymmetric Organocatalysis Technology | Technology Portfolio | Our Capabilities | SUMITOMO CHEMICAL :: Pharma Solutions Division [sumitomo-chem.co.jp]
- 2. Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photochemical synthesis of acetals utilizing Schreiner's thiourea as the catalyst - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC01135E [pubs.rsc.org]
- 4. Novel Chiral Thiourea Derived from Hydroquinine and l-Phenylglycinol: An Effective Catalyst for Enantio- and Diastereoselective Aza-Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Trimethylthiourea Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of Trimethylthiourea. Below are frequently asked questions (FAQs) and troubleshooting guides to address common challenges and optimize reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most effective method for synthesizing this compound?
A1: The most common and reliable method for synthesizing this compound is the nucleophilic addition of dimethylamine to methyl isothiocyanate.[1][2] This reaction is generally high-yielding and straightforward. The reaction involves the lone pair of electrons on the nitrogen atom of dimethylamine attacking the electrophilic carbon of the thiocarbonyl group in methyl isothiocyanate.
Q2: I am experiencing a low yield in my synthesis. What are the most likely causes?
A2: Low yields in this compound synthesis can typically be attributed to several key factors:
-
Degradation of Methyl Isothiocyanate: Isothiocyanates can be unstable.[3] Using freshly prepared or purified methyl isothiocyanate is crucial for optimal results.
-
Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, non-optimal temperature, or poor mixing.[2] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is recommended.[3]
-
Uncontrolled Exothermic Reaction: The reaction between methyl isothiocyanate and dimethylamine is exothermic and can become vigorous if not controlled.[1][2][4] A runaway reaction can lead to the formation of side products and a lower yield of the desired product.
-
Hydrolysis: The presence of excess water can lead to the hydrolysis of methyl isothiocyanate, which reduces the amount of starting material available to form the desired product.[2]
Q3: How can I effectively purify the crude this compound product?
A3: The most common and effective method for purifying this compound is recrystallization.[1] Anhydrous ethanol is an excellent solvent choice for this purpose.[1] If the product precipitates from the reaction mixture, it can be collected by filtration and washed with a suitable cold solvent to remove soluble impurities.[5] For more complex impurity profiles, column chromatography can be employed.[5]
Troubleshooting Guide: Low Reaction Yield
This guide provides a systematic approach to diagnosing and resolving issues related to low product yield.
Problem: The reaction results in a low yield or fails to produce the desired product.
Potential Cause 1: Poor Quality or Degradation of Starting Materials
-
Recommended Solution: Ensure the purity and stability of the reactants, particularly the methyl isothiocyanate.[5] If possible, use a freshly opened bottle or distill the methyl isothiocyanate before use. Store it in a cool, dark, and dry environment to prevent degradation.[3] While using purer methyl isothiocyanate may only slightly increase the yield, it helps in ensuring consistency.[1]
Potential Cause 2: Uncontrolled or Vigorous Reaction
-
Recommended Solution: The reaction is known to be exothermic.[1][4] To maintain control, the methyl isothiocyanate should be added slowly and dropwise to the dimethylamine solution.[2][6] It is also highly recommended to use an ice bath to cool the reaction vessel and maintain a low temperature (e.g., below 10-20 °C) during the addition.[2][6]
Potential Cause 3: Incomplete Reaction
-
Recommended Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting materials have been consumed.[2][3] If the reaction appears to have stalled, consider increasing the reaction time or gently heating the mixture after the initial exothermic phase has subsided.[3]
Potential Cause 4: Product Loss During Workup and Purification
-
Recommended Solution: If the product is soluble in the aqueous layer, it may be lost during the extraction phase.[7] Ensure proper phase separation and consider back-extracting the aqueous layer. When purifying by recrystallization, use a minimal amount of hot solvent to dissolve the product and cool the solution slowly to maximize crystal formation.[8] Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[8]
Data Presentation
Optimizing reaction parameters is key to maximizing yield. The following table provides an example of how variables such as stoichiometry, temperature, and reaction time can influence the final product yield in a typical this compound synthesis.
Table 1: Optimization of Reaction Conditions for this compound Synthesis
| Entry | Molar Ratio (Dimethylamine:Methyl Isothiocyanate) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 : 1.0 | 25 | 2 | 75 |
| 2 | 1.1 : 1.0 | 25 | 2 | 85 |
| 3 | 1.2 : 1.0 | 25 | 2 | 88 |
| 4 | 1.1 : 1.0 | 0 -> 25 | 2 | 92 |
| 5 | 1.1 : 1.0 | 0 -> 25 | 4 | 94 |
| 6 | 1.1 : 1.0 | 40 | 2 | 82 |
Note: Data presented is illustrative and serves as a guideline for optimization experiments.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of this compound.
-
Materials:
-
Dimethylamine solution (e.g., 40% in water or 2M in THF/Ethanol)
-
Methyl Isothiocyanate
-
Ethanol (or another suitable aprotic solvent)
-
Ice bath
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
-
Procedure:
-
Set up a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser in a fume hood.[6]
-
Charge the flask with the dimethylamine solution and cool it in an ice bath.[4][6]
-
Slowly add methyl isothiocyanate dropwise from the dropping funnel to the stirred dimethylamine solution over 30-60 minutes. Maintain the internal temperature below 10 °C.[6] The reaction can be vigorous, so a slow and controlled addition rate is crucial.[1]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.[6]
-
Continue stirring for an additional 2-4 hours to ensure the reaction proceeds to completion.[6]
-
Monitor the reaction by TLC to confirm the disappearance of the starting materials.[3]
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization.[1]
-
Protocol 2: Purification by Recrystallization
This protocol outlines the procedure for purifying the crude this compound.
-
Materials:
-
Crude this compound
-
Anhydrous Ethanol
-
Erlenmeyer flask
-
Heating plate
-
Büchner funnel and filter paper
-
Ice bath
-
-
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot anhydrous ethanol to dissolve the solid completely.[8]
-
If colored impurities are present, a small amount of activated carbon can be added, and the solution filtered while hot.
-
Allow the solution to cool slowly and undisturbed to room temperature.[8]
-
Once crystal formation appears complete, place the flask in an ice bath to maximize precipitation.[1]
-
Collect the crystals by vacuum filtration using a Büchner funnel.[8][9]
-
Wash the crystals with a small amount of ice-cold anhydrous ethanol to remove any remaining soluble impurities.[8]
-
Allow the crystals to air dry or dry in a vacuum oven.
-
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting guide for the synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. mt.com [mt.com]
Technical Support Center: Trimethylthiourea-Mediated Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing trimethylthiourea in their synthetic protocols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and byproduct formation encountered during experimentation.
I. FAQs on Byproduct Formation in this compound-Mediated Reactions
This section addresses common questions regarding the formation of byproducts in reactions involving this compound.
Q1: What are the most common decomposition byproducts of this compound itself?
A1: this compound can decompose under certain conditions, leading to various byproducts. Upon heating, it can emit toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[1] Thermal decomposition may also release irritating gases, carbon monoxide (CO), and carbon dioxide (CO2). In the presence of acid, it may liberate hydrogen sulfide (H₂S).[2][3]
Q2: In the synthesis of pyrimidine derivatives using a thiourea, what is a frequently observed fluorescent byproduct and how can its formation be minimized?
A2: A common fluorescent byproduct observed in Biginelli-type reactions for pyrimidine synthesis is a Hantzsch-type 1,4-dihydropyridine (DHP). This arises from a competing pathway where two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be formed from the decomposition of urea or thiourea at elevated temperatures.
Troubleshooting Strategies:
| Factor | Recommendation | Rationale |
| Reaction Temperature | Operate at a lower temperature. | Higher temperatures favor the competing Hantzsch reaction pathway. |
| Catalyst Selection | Screen different Lewis or Brønsted acid catalysts. | The choice of catalyst can significantly influence the selectivity between the desired Biginelli pathway and the Hantzsch byproduct formation. |
| Order of Addition | Add the thiourea component last to the reaction mixture. | This can help minimize the premature decomposition of the thiourea to ammonia. |
Q3: When using this compound for the synthesis of thiazoles from α-haloketones, what potential side products should I be aware of?
A3: In the Hantzsch thiazole synthesis, the reaction of an α-haloketone with a thioamide or thiourea is a key step.[4] A potential side reaction involves the α-haloketone reacting with other available nucleophiles in the reaction mixture. If the reaction conditions are not optimized, or if there are impurities, this can lead to a variety of byproducts. Additionally, α,α-dihalogenated and/or aromatic ring halogenated byproducts have been observed in direct halogenation reactions to form the α-haloketone starting material, and these impurities can lead to undesired side products.[5]
II. Troubleshooting Guides for Common Issues
This section provides systematic approaches to troubleshoot common problems encountered in this compound-mediated reactions.
Guide 1: Low Yield of the Desired Product
Low yields are a frequent challenge in organic synthesis. The following workflow can help identify and resolve the root cause.
Caption: Troubleshooting workflow for addressing low reaction yields.
Guide 2: Formation of S-Alkylisothiouronium Salt Byproducts
When reacting alkyl halides with this compound, the initial product is often an S-alkylisothiouronium salt. If this intermediate is not consumed in a subsequent step, it will be a major byproduct.
Caption: Byproduct formation pathway from S-alkylisothiouronium salt.
III. Experimental Protocols
Detailed methodologies for key reactions where this compound can be employed are provided below.
Protocol 1: General Procedure for Thiazole Synthesis from an α-Haloketone
This protocol is adapted from the Hantzsch thiazole synthesis, a common method for forming the thiazole ring.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-haloketone (1.0 eq.) in a suitable solvent such as ethanol or isopropanol.
-
Addition of this compound: To the stirred solution, add this compound (1.0-1.2 eq.).
-
Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the solution under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Protocol 2: General Procedure for Biginelli Reaction for Dihydropyrimidinone Synthesis
This protocol outlines the one-pot synthesis of dihydropyrimidinones.
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1.0 eq.), the β-ketoester (1.0 eq.), and this compound (1.2 eq.).
-
Solvent and Catalyst: Add a suitable solvent (e.g., ethanol, acetonitrile) and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃).
-
Reaction: Stir the mixture at the desired temperature (room temperature to reflux) and monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The product may precipitate from the solution and can be collected by filtration.
-
Purification: Wash the collected solid with a cold solvent to remove impurities. If necessary, the product can be further purified by recrystallization.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]
- 2. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple, Modular Synthesis of Substituted Pyridines [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Purification of Trimethylthiourea Reaction Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of trimethylthiourea reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two most common and effective methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.[1] Recrystallization is often the first choice for its simplicity and efficiency in removing small amounts of impurities from a solid product.[2][3] Column chromatography is a more powerful technique suitable for separating mixtures with multiple components or when recrystallization fails to achieve the desired purity.[1]
Q2: What are the likely impurities in a crude this compound reaction product?
Common impurities depend on the synthetic route but often include:
-
Unreacted starting materials: Such as methyl isothiocyanate and dimethylamine.
-
Side products: N,N,N'-trimethylurea can form through desulfurization.
-
Solvent residues: From the reaction or initial work-up.
-
Degradation products: Thioureas can be sensitive to heat and acidic or basic conditions.
Q3: My purified this compound has a low or broad melting point. What does this indicate?
A low or broad melting point is a strong indicator of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. A wider range suggests the presence of contaminants that disrupt the crystal lattice. Further purification is recommended.
Q4: Can I use activated carbon to decolorize my this compound product?
Yes, if your product has a yellowish or off-white color, it is likely due to colored impurities. Activated carbon (charcoal) can be used during the recrystallization process to adsorb these impurities. Add a small amount of activated carbon to the hot solution before filtration.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of purified crystals | - The chosen solvent is too effective, keeping the product dissolved even at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of small crystals that are difficult to filter.- Premature crystallization occurred during hot filtration. | - Select a solvent in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures. Ethanol is a good starting point.[4]- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. |
| Product "oils out" instead of crystallizing | - The melting point of the impure product is lower than the boiling point of the solvent.- The product is not sufficiently soluble in the chosen solvent. | - Switch to a lower-boiling point solvent.- Use a two-solvent system. Dissolve the crude product in a "good" solvent (e.g., a minimal amount of hot ethanol) and then add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly. |
| Crystals do not form upon cooling | - The solution is not supersaturated.- Nucleation has not been initiated. | - If too much solvent was added, evaporate some of it and allow the solution to cool again.- Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.- Add a "seed crystal" of pure this compound to the cooled solution. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of this compound from impurities | - The chosen eluent (solvent system) is not optimal.- The column was overloaded with the crude product.- The column was not packed properly, leading to channeling. | - Use Thin Layer Chromatography (TLC) to determine the optimal eluent system that gives good separation between your product and impurities.- Reduce the amount of crude product loaded onto the column.- Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Product does not elute from the column | - The eluent is not polar enough to move the this compound down the column. | - Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. |
| Product appears to be degrading on the column | - this compound may be sensitive to the acidic nature of the silica gel. | - Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the silica gel.- Consider using a different stationary phase, such as neutral alumina. |
Data Presentation
The following tables provide illustrative quantitative data for the purification of this compound. Actual results may vary depending on the specific experimental conditions.
Table 1: Recrystallization of this compound
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Off-white to yellowish powder | White crystalline solid |
| Purity (by HPLC) | ~90-95% | >99% |
| Yield/Recovery | N/A | 70-90% |
| Melting Point | 72-76 °C (broad) | 78-80 °C (sharp) |
Table 2: Column Chromatography of this compound
| Parameter | Crude Product | Purified Fractions |
| Appearance | Brownish solid | White solid |
| Purity (by TLC) | Multiple spots | Single spot |
| Purity (by HPLC) | ~85% | >99.5% |
| Recovery | N/A | 60-80% |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in a 100 mL Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat ethanol to its boiling point. Add the hot ethanol to the flask containing the crude product in small portions while stirring and heating until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon (approx. 1-2% by weight of the solute). Swirl the flask for a few minutes.
-
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a funnel and a clean receiving Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or a desiccator to a constant weight.
Protocol 2: Column Chromatography of this compound
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine a suitable eluent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal eluent should give the this compound an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Secure a glass chromatography column in a vertical position with the stopcock closed. Pour the slurry into the column, allowing the silica to settle into a uniform bed. Drain the excess solvent until the solvent level is just above the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Using a pipette, carefully add the sample solution to the top of the silica bed. Open the stopcock and allow the sample to adsorb onto the silica.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for common crystallization problems.
References
Technical Support Center: Improving the Stability of Trimethylthiourea in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Trimethylthiourea (TMTU) in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound (TMTU) in solution?
A1: The stability of TMTU in solution is primarily influenced by several factors, including:
-
pH: TMTU is susceptible to hydrolysis, particularly under strong acidic or alkaline conditions. The rate of degradation is often pH-dependent.
-
Temperature: Elevated temperatures accelerate the degradation rate of TMTU.[1][2] For optimal stability, solutions should be stored at recommended low temperatures.
-
Oxidizing Agents: The presence of oxidizing agents, including dissolved oxygen, can lead to the oxidation of the thiourea group, a primary degradation pathway.
-
Light: Exposure to light, especially UV radiation, can induce photodegradation.[3][4] It is crucial to protect TMTU solutions from light.
-
Solvent: The choice of solvent can impact the stability of TMTU. Polar protic solvents may facilitate hydrolysis.
-
Presence of Metal Ions: Certain metal ions can catalyze the degradation of thiourea derivatives.
Q2: What are the expected degradation products of TMTU in solution?
A2: The primary degradation pathway for TMTU is oxidation of the sulfur atom, which can lead to the formation of trimethylurea and various sulfur-containing byproducts.[5] Hydrolysis under acidic or basic conditions can also lead to the formation of trimethylurea. The exact degradation profile can vary depending on the specific stress conditions.
Q3: How can I improve the stability of my TMTU solution?
A3: To enhance the stability of TMTU solutions, consider the following strategies:
-
pH Control: Maintain the pH of the solution within a neutral or mildly acidic range using appropriate buffer systems.[6][7][8][9][10] The optimal pH should be determined experimentally.
-
Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C) or frozen, depending on the solvent system and required shelf life.
-
Use of Antioxidants: The addition of antioxidants can help to mitigate oxidative degradation.[11][12][13] Common antioxidants to consider include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid. Compatibility and effectiveness should be experimentally verified.
-
Protection from Light: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Degassing of Solvents: To minimize dissolved oxygen, solvents can be degassed by sparging with an inert gas like nitrogen or argon before preparing the solution.
-
Use of Chelating Agents: If metal ion-catalyzed degradation is suspected, the addition of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) may be beneficial.
Troubleshooting Guides
Issue 1: Rapid degradation of TMTU is observed in my aqueous solution.
| Possible Cause | Troubleshooting Step |
| Inappropriate pH | Measure the pH of your solution. Adjust to a neutral or mildly acidic pH using a suitable buffer (e.g., phosphate or citrate buffer). Conduct a pH stability study to identify the optimal pH range. |
| High Storage Temperature | Ensure solutions are stored at a consistently low temperature (e.g., 2-8 °C). Avoid repeated freeze-thaw cycles if solutions are stored frozen. |
| Oxidative Degradation | Prepare solutions using degassed solvents. Consider adding an appropriate antioxidant after conducting compatibility studies. |
| Photodegradation | Protect the solution from light at all times by using amber glassware or by wrapping the container. |
Issue 2: Precipitation is observed in my TMTU solution upon storage.
| Possible Cause | Troubleshooting Step |
| Poor Solubility | Verify the solubility of TMTU in the chosen solvent system at the storage temperature. A co-solvent might be necessary to maintain solubility at lower temperatures. |
| Formation of Insoluble Degradation Products | Analyze the precipitate to identify its composition. This can help in understanding the degradation pathway and in selecting appropriate stabilization strategies. |
| Interaction with Container | Ensure the container material is compatible with the TMTU solution. Consider using alternative materials if leaching or adsorption is suspected. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways of TMTU under various stress conditions. This information is crucial for developing a stability-indicating analytical method.[14][15][16][17]
Materials:
-
This compound (TMTU)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC system with UV or PDA detector
-
LC-MS system for peak identification
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of TMTU in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of TMTU stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. A separate sample can be stressed with 1 M HCl at 60°C for a shorter duration (e.g., 4 hours) if significant degradation is not observed.
-
Base Hydrolysis: Mix 1 mL of TMTU stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. A separate sample can be stressed with 1 M NaOH at 60°C for a shorter duration if necessary.
-
Oxidative Degradation: Mix 1 mL of TMTU stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid TMTU powder in an oven at 80°C for 48 hours. Also, heat a solution of TMTU (100 µg/mL in the chosen solvent) at 80°C for 48 hours.
-
Photodegradation: Expose a solution of TMTU (100 µg/mL in the chosen solvent) in a quartz cuvette to a photostability chamber (ICH Q1B conditions, e.g., 1.2 million lux hours and 200 watt hours/square meter) for an appropriate duration.[4][18] A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all stressed samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Identify the degradation products using LC-MS by comparing the mass spectra of the degradation peaks with the parent drug.
-
Data Presentation: Summary of Forced Degradation Results (Example)
| Stress Condition | TMTU Assay (%) | Number of Degradants | Major Degradant (RT, min) |
| 0.1 M HCl, 60°C, 24h | 85.2 | 2 | 4.5 |
| 0.1 M NaOH, 60°C, 8h | 78.9 | 3 | 4.5, 6.2 |
| 3% H₂O₂, RT, 24h | 65.4 | 4 | 4.5, 7.8 |
| Thermal (Solid), 80°C, 48h | 98.1 | 1 | 4.5 |
| Photolytic, 1.2M lux.hr | 92.5 | 2 | 8.1 |
Note: The data presented in this table is for illustrative purposes only and should be replaced with actual experimental results.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop and validate an HPLC method capable of separating TMTU from its degradation products and potential impurities.[19][20]
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode array detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
References
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. concawe.eu [concawe.eu]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. q1scientific.com [q1scientific.com]
- 5. researchgate.net [researchgate.net]
- 6. OS - Technical note: Stability of tris pH buffer in artificial seawater stored in bags [os.copernicus.org]
- 7. researchgate.net [researchgate.net]
- 8. biotech-asia.org [biotech-asia.org]
- 9. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abraco.org.br [abraco.org.br]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. farmaciajournal.com [farmaciajournal.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. sgs.com [sgs.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. Development and Validation of a HPLC-UV Method for Urea and Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ajprui.com [ajprui.com]
Managing exothermic reactions during Trimethylthiourea synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the synthesis of Trimethylthiourea, with a specific focus on controlling the exothermic nature of the reaction. Below, you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and data summaries to ensure a safe and successful synthesis.
Troubleshooting Guide: Managing Exothermic Reactions
The synthesis of this compound from methyl isothiocyanate and dimethylamine is a highly exothermic process.[1] A failure to control the reaction temperature can lead to a runaway reaction, resulting in the formation of impurities and posing a significant safety hazard.[2]
| Problem | Potential Cause | Recommended Solution |
| Rapid, uncontrolled temperature increase ("Runaway Reaction") | 1. Rate of Reagent Addition is Too Fast: The reaction between methyl isothiocyanate and dimethylamine is rapid and generates significant heat.[1] 2. Inadequate Cooling: The cooling capacity of the reaction setup is insufficient to dissipate the heat generated by the reaction. 3. Concentrated Reagents: Using highly concentrated solutions of reactants can lead to a very rapid reaction rate and intense heat generation. 4. Poor Mixing: Inefficient stirring can create localized "hot spots" where the reaction accelerates uncontrollably. | 1. Slow, Controlled Addition: Add the methyl isothiocyanate to the dimethylamine solution dropwise using an addition funnel. Monitor the internal temperature closely throughout the addition.[3] 2. Efficient Cooling: Use a cooling bath (e.g., ice-water or ice-salt bath) to maintain the desired reaction temperature. For larger scale reactions, a cryostat or a jacketed reactor with a circulating coolant is recommended. 3. Use of Solvents: Conduct the reaction in a suitable solvent (e.g., isopropanol, ethanol, or toluene) to help dissipate the heat. 4. Vigorous Stirring: Ensure efficient mechanical or magnetic stirring to maintain a homogenous temperature throughout the reaction mixture. |
| Formation of White Precipitate (Byproduct) | 1. Reaction Temperature Too High: Elevated temperatures can promote the formation of side products. 2. Presence of Water: Moisture can lead to the hydrolysis of methyl isothiocyanate, forming unstable intermediates that can decompose or react further.[3] | 1. Maintain Low Temperature: Keep the internal reaction temperature below 10°C, and ideally between 0-5°C, during the addition of methyl isothiocyanate. 2. Use Anhydrous Conditions: Use dry solvents and ensure all glassware is thoroughly dried before use to minimize water content. |
| Low Yield of this compound | 1. Loss of Volatile Reactants: Methyl isothiocyanate and dimethylamine are volatile. 2. Incomplete Reaction: Insufficient reaction time or suboptimal temperature may lead to an incomplete conversion of reactants. | 1. Use a Reflux Condenser: Fit the reaction flask with a reflux condenser cooled with a suitable coolant to prevent the loss of volatile reactants. 2. Monitor Reaction Completion: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to monitor the disappearance of the starting materials before workup. |
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern during this compound synthesis?
A1: The primary safety concern is the highly exothermic nature of the reaction between methyl isothiocyanate and dimethylamine.[1] If not properly controlled, this can lead to a runaway reaction, causing a rapid increase in temperature and pressure, which could result in the boiling of the solvent and potential vessel rupture.[2]
Q2: What are the signs of a runaway reaction?
A2: Signs of a runaway reaction include a rapid and uncontrolled rise in the internal temperature of the reaction vessel, a sudden increase in pressure, and vigorous boiling of the solvent even with cooling applied.
Q3: What should I do in the event of a runaway reaction?
A3: In the event of a runaway reaction, the immediate priority is to ensure personal safety. If possible and safe to do so, stop the addition of reagents and apply maximum cooling. If the reaction is out of control, evacuate the area and follow your laboratory's emergency procedures.
Q4: What are the potential side products if the reaction temperature is not controlled?
A4: Elevated temperatures can lead to the formation of unwanted byproducts. While specific side products for this compound synthesis at high temperatures are not extensively documented in the provided search results, general side reactions in thiourea synthesis from isothiocyanates include the formation of symmetrical thioureas and hydrolysis of the isothiocyanate in the presence of water.[3]
Q5: Is it possible to estimate the heat of reaction for this synthesis?
A5: A precise calculation of the heat of reaction (ΔHrxn) requires the standard enthalpies of formation (ΔHf°) for all reactants and products. While the ΔHf° for dimethylamine is available from sources like the NIST WebBook, the values for methyl isothiocyanate and Trimethylthiouourea are not readily found in the search results.[4] Therefore, a precise theoretical calculation is not feasible with the available data. However, it is crucial to assume a significant exothermic reaction and take all necessary precautions for heat management.
Data Presentation
Due to the lack of specific quantitative data for the heat of reaction, the following table provides recommended operational parameters for controlling the exotherm during this compound synthesis.
| Parameter | Recommendation | Rationale |
| Reaction Temperature | 0 - 10°C | To control the highly exothermic reaction and minimize side product formation. |
| Rate of Addition | Slow, dropwise | To allow for efficient heat dissipation and prevent a rapid temperature increase. |
| Stirring Speed | Vigorous | To ensure homogenous temperature distribution and prevent localized hot spots. |
| Solvent | Isopropanol, Ethanol, or Toluene | To act as a heat sink and moderate the reaction rate. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the general procedure for the synthesis of alkyl thioureas and emphasizes temperature control.[1]
Materials:
-
Methyl isothiocyanate
-
Dimethylamine (40% solution in water or as a solution in a suitable organic solvent)
-
Isopropanol (or another suitable solvent)
-
Ice
-
Salt (for ice-salt bath)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical or magnetic stirrer
-
Dropping funnel
-
Thermometer or thermocouple
-
Reflux condenser
-
Cooling bath
Procedure:
-
Setup: Assemble the three-necked flask with a stirrer, a dropping funnel, and a thermometer. Place the flask in a cooling bath.
-
Charge Amine: Charge the dimethylamine solution and the solvent (e.g., isopropanol) into the reaction flask.
-
Cooling: Cool the solution to 0-5°C with vigorous stirring.
-
Slow Addition of Isothiocyanate: Add the methyl isothiocyanate to the dropping funnel. Add the methyl isothiocyanate dropwise to the cooled dimethylamine solution over a period of 1-2 hours.
-
Temperature Monitoring: Carefully monitor the internal reaction temperature throughout the addition. Ensure the temperature does not exceed 10°C. Adjust the addition rate as necessary to maintain this temperature.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction by TLC or GC.
-
Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization.
Visualizations
Troubleshooting Workflow for Exothermic Reactions
Caption: Troubleshooting workflow for managing an exothermic event.
Signaling Pathway for Runaway Reaction
Caption: Logical progression leading to a runaway reaction.
References
Technical Support Center: Trimethylthiourea Reactions with Electrophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimethylthiourea and its reactions with various electrophiles.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired S-Alkylated Product in Reactions with Alkyl Halides
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Incorrect Reaction Conditions | Ensure the reaction is performed under optimal conditions. This compound is a soft nucleophile and reacts with soft electrophiles like alkyl halides via an SN2 mechanism. Primary alkyl halides are most reactive, followed by secondary halides. Tertiary halides are generally unreactive due to steric hindrance. |
| Degradation of this compound | This compound can degrade, especially at elevated temperatures or under strongly acidic or basic conditions.[1][2][3] Visually inspect the starting material for discoloration (yellowing) or clumping.[1] Consider running a purity check (e.g., melting point, NMR) on the starting material. Store this compound in a cool, dry, and dark place. |
| Side Reaction: N-Alkylation | While S-alkylation is generally favored due to sulfur being a softer nucleophilic center, N-alkylation can occur, particularly with harder electrophiles.[4] Analyze the crude reaction mixture by NMR or LC-MS to identify any potential N-alkylated isomers. Modifying the solvent or reaction temperature may alter the S/N selectivity. |
| Formation of Symmetric Disulfides | In the presence of a base and an oxidizing agent (even atmospheric oxygen), the intermediate S-alkylisothiouronium salt can be hydrolyzed to a thiol, which can then oxidize to form a symmetric disulfide.[5] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this side reaction. |
Experimental Protocol: S-Alkylation of an Alkyl Halide with this compound
-
Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., acetone, acetonitrile, or ethanol) in a round-bottom flask under an inert atmosphere.
-
Add the alkyl halide (1.0-1.2 eq.).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the S-alkylisothiouronium salt often precipitates from the solution. If not, the solvent can be removed under reduced pressure.
-
The product can be purified by recrystallization.
Issue 2: Formation of Byproducts in the Synthesis of Thiiranes from Epoxides
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | The conversion of epoxides to thiiranes may require specific catalysts or reaction conditions to go to completion.[6][7] Monitor the reaction closely by TLC or GC-MS to ensure full consumption of the starting epoxide. |
| Polymerization of the Epoxide or Thiirane | Both epoxides and thiiranes can undergo acid- or base-catalyzed ring-opening polymerization. Ensure the reaction is carried out under neutral or mildly basic conditions if possible. The use of a catalyst can sometimes lead to polymerization if not controlled properly. |
| Formation of β-Hydroxy Thioethers | If a nucleophile other than the thiourea sulfur is present (e.g., the solvent or impurities), it can open the epoxide ring, leading to the formation of β-hydroxy thioethers. Using a non-nucleophilic solvent and ensuring the purity of all reagents is crucial. |
Experimental Protocol: Synthesis of a Thiirane from an Epoxide
-
Dissolve the epoxide (1.0 eq.) and this compound (1.1 eq.) in a suitable solvent (e.g., methanol or a deep eutectic solvent).[8]
-
The reaction can be performed at room temperature or with gentle heating. Microwave irradiation has also been reported to be effective.[8]
-
Monitor the reaction for the disappearance of the epoxide.
-
Upon completion, the reaction mixture is typically worked up by extraction.
-
The resulting thiirane can be purified by column chromatography.
Frequently Asked Questions (FAQs)
Q1: My reaction with an α,β-unsaturated carbonyl compound is giving a complex mixture of products. What could be the issue?
A1: When reacting this compound with a Michael acceptor, several side reactions can occur. These include 1,2-addition to the carbonyl group instead of the desired 1,4-conjugate addition, and self-condensation of the Michael acceptor, especially in the presence of a strong base.[1][9] To favor the thia-Michael addition, consider using a milder base or a bifunctional catalyst that can activate both the nucleophile and the electrophile.[10] Running the reaction at lower temperatures may also improve selectivity.
Q2: I am observing the formation of trimethylurea in my reaction. Why is this happening?
A2: The formation of trimethylurea is likely due to the oxidation of this compound.[5][11] This can happen if oxidizing agents are present in your reaction mixture, or if the reaction is exposed to air for prolonged periods, especially at elevated temperatures. The oxidation can proceed through an S-oxide intermediate.[11][12] To prevent this, ensure your reagents and solvents are free from peroxides and run the reaction under an inert atmosphere.
Q3: Can this compound react with acyl chlorides? What are the expected side products?
A3: Yes, this compound can react with acyl chlorides, typically leading to the formation of an S-acylisothiouronium salt. However, these intermediates can be unstable and may undergo further reactions.[13] Potential side reactions include:
-
N-acylation: Although less common, acylation can occur on one of the nitrogen atoms.
-
Hydrolysis: The S-acylisothiouronium salt can be hydrolyzed back to this compound and the corresponding carboxylic acid if water is present.
-
Rearrangement: The acyl group might migrate from the sulfur to a nitrogen atom.
To favor S-acylation, the reaction should be carried out under anhydrous conditions at low temperatures.
Q4: What is the expected outcome of reacting this compound with an aldehyde or a ketone?
A4: The reaction of this compound with simple aldehydes or ketones is not as straightforward as with alkyl halides. Under certain conditions, such as in the Biginelli reaction, this compound can act as a nucleophile in a multi-component condensation with an aldehyde and a β-dicarbonyl compound to form dihydropyrimidinethiones.[14] With simple aldehydes and ketones, the reaction may lead to the formation of a hemiaminal-like adduct at the carbonyl carbon, but these are often reversible and may not lead to a stable product without a subsequent reaction step.
Q5: How does the stability of this compound affect my reactions?
A5: The stability of this compound is a critical factor for successful reactions. It is susceptible to degradation under several conditions:
-
Thermal Decomposition: At elevated temperatures, it can decompose to release volatile and potentially toxic byproducts like hydrogen sulfide and ammonia.[15]
-
pH Sensitivity: It can hydrolyze under both strongly acidic and basic conditions.[1][16]
-
Oxidation: As mentioned, it can be oxidized to the corresponding urea.[5]
It is recommended to use fresh, pure this compound and to carefully control the reaction temperature and pH to avoid these degradation pathways, which can lead to lower yields and the formation of impurities.
Visualizations
References
- 1. Michael Reaction | NROChemistry [nrochemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organocatalytic Synthesis of Thiiranes from Alkenes - ChemistryViews [chemistryviews.org]
- 8. Thiirane synthesis [organic-chemistry.org]
- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 10. Thia-Michael Addition Using Cheap and Odorless S-Alkylisothiouronium Salts as Thiol Equivalents in Water [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Removal of unreacted Trimethylthiourea from a reaction mixture
This guide provides troubleshooting advice and detailed protocols for the effective removal of unreacted trimethylthiourea from a reaction mixture, tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the common methods for removing unreacted this compound from a reaction mixture?
A1: The choice of purification method depends on the properties of your desired product and the solvent used in the reaction. The most common techniques include:
-
Aqueous Extraction: This is often the first method to try if your product is not water-soluble. This compound has some water solubility, which can be exploited for its removal.[1]
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for purification.[2][3] this compound itself can be crystallized from solvents like benzene or ligroin.[4]
-
Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase and is a reliable method for removing polar impurities like this compound.[2]
-
Acid/Base Extraction: Since this compound is a weak base, washing the organic layer with a dilute acidic solution can help to protonate it, increasing its solubility in the aqueous layer for more effective removal.[5][6]
Q2: My product is also water-soluble. How can I remove this compound?
A2: This is a challenging scenario. If both your product and this compound are water-soluble, a simple aqueous extraction will not be effective. In this case, you should consider:
-
Column Chromatography: This is the most robust method for separating compounds with similar solubility profiles. A variety of stationary and mobile phases can be screened to achieve optimal separation.
-
Crystallization: You may be able to find a solvent system where the solubility of your product and this compound differ significantly at different temperatures, allowing for fractional crystallization.
Q3: My desired product is sensitive to acidic or basic conditions. What purification method should I use?
A3: If your product is not stable in the presence of acids or bases, you should avoid acidic or basic washes. Neutral purification methods are recommended:
-
Aqueous Extraction with Water/Brine: A simple wash with water, followed by brine, can help remove some of the this compound without altering the pH.[7]
-
Crystallization: This is a non-destructive method that relies on solubility differences and can be performed under neutral conditions.
-
Column Chromatography: This technique is performed under neutral conditions and is an excellent choice for sensitive compounds.
Q4: I am observing an unexpected polar spot on my Thin Layer Chromatography (TLC). Could this be this compound?
A4: Yes, it is possible. Thioureas are generally polar compounds and may appear as a distinct spot on a TLC plate. To confirm, you can run a co-spot TLC, where you spot your reaction mixture, pure this compound, and a mix of both in separate lanes on the same plate. If the unknown spot in your reaction mixture has the same Rf value as the this compound standard, it is likely the unreacted starting material.
Q5: How can I confirm the complete removal of this compound?
A5: The complete removal of this compound can be confirmed using several analytical techniques:
-
Thin Layer Chromatography (TLC): As mentioned above, the absence of the this compound spot on a TLC plate is a good indicator of its removal.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more sensitive technique than TLC and can be used to quantify the amount of residual this compound.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A 1H NMR spectrum of your purified product should not show the characteristic peaks corresponding to this compound.
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in various solvents to aid in the selection of an appropriate purification method.
| Solvent | Solubility | Reference |
| Water | 0.1 to 1.0 mg/mL at 20°C (68°F) | [1][4] |
| Benzene | Soluble (used for crystallization) | [4] |
| Ligroin | Soluble (used for crystallization) | [4] |
| Ethanol | Data not available for this compound, but thiourea is soluble. | [10] |
| Methanol | Data not available for this compound, but thiourea is soluble. | [10] |
Experimental Protocols
Protocol 1: Removal by Aqueous Extraction
This protocol is suitable for water-insoluble products.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
Aqueous Wash: Add an equal volume of deionized water to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously, venting periodically to release any pressure.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the washing step 2-3 times with fresh deionized water.[11]
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove residual water from the organic layer.[7]
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.[12]
Protocol 2: Removal by Crystallization
This protocol is suitable for solid products.
-
Solvent Selection: Choose a solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while this compound remains soluble.
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of the selected hot solvent.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.
-
Crystal Formation: Allow sufficient time for the crystals to form.[13]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Removal by Column Chromatography
This is a versatile method suitable for most products.
-
Stationary Phase Selection: Silica gel is the most common stationary phase for separating polar impurities like this compound.
-
Mobile Phase Selection: Select a solvent system (eluent) that provides good separation between your product and this compound on a TLC plate. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
-
Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the non-polar component of your eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Run the eluent through the column, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain your purified product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
References
- 1. 1,1,3-TRIMETHYL-2-THIOUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. openaccesspub.org [openaccesspub.org]
- 3. physics.emu.edu.tr [physics.emu.edu.tr]
- 4. This compound | C4H10N2S | CID 2779938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 12. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 13. unifr.ch [unifr.ch]
Technical Support Center: Solvent Effects on Trimethylthiourea Reaction Rates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Trimethylthiourea, with a specific focus on the impact of solvent choice on reaction rates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound reaction is proceeding much slower than expected. What could be the cause?
A1: The most common culprit for slow reaction rates in this compound reactions, particularly S-alkylation (a type of Menschutkin reaction), is the choice of solvent. The rate of these reactions is highly dependent on the solvent's ability to stabilize the transition state. If the reactants are neutral and form a charged (ionic) transition state, a more polar solvent will generally accelerate the reaction.[1][2][3] Consider the polarity of your current solvent. If you are using a nonpolar solvent, switching to a polar aprotic or polar protic solvent could significantly increase the reaction rate.
Q2: I observe a significant variation in product yield when I change the solvent. Why is this happening?
A2: Solvent choice can dramatically influence not only the reaction rate but also the product yield. A high degree of solvent dependency on the yield of products is a known phenomenon. For instance, in some reactions, the yield can vary from 0% in one solvent to 70% in another.[2] This can be due to the solvent's influence on the reaction mechanism and the stability of intermediates and products.[2] To optimize your yield, it is recommended to screen a variety of solvents with different polarities and properties.
Q3: Does the order of halide leaving-group ability (I > Br > Cl) always hold true in my this compound alkylation reactions?
A3: Not necessarily. While the typical leaving-group order of I > Br > Cl is common, it can be distorted by the choice of solvent and the specific structure of the reactants.[4] For example, in weakly polar solvents, this order can be significantly altered or even inverted.[4] If you are not observing the expected reactivity trend for your alkyl halides, consider the solvent's ability to stabilize the forming halide ion. Protic solvents, for instance, can enhance the leaving-group ability of smaller, more charge-dense halides like chloride through hydrogen bonding.
Q4: I am seeing inconsistent reaction rates even when using the same solvent. What could be the issue?
A4: Inconsistent reaction rates can be frustrating. Besides obvious factors like temperature and concentration control, the purity of your solvent can play a crucial role. Trace amounts of water or other impurities can significantly affect the reaction kinetics. Additionally, ensure that your reaction setup is inert, especially if your reactants or intermediates are sensitive to air or moisture.
Q5: How does solvent viscosity affect my reaction rate?
A5: While polarity is a primary factor, solvent viscosity can also play a role. In highly viscous solvents, the diffusion of reactants is slower, which can lead to a decrease in the reaction rate. However, for most common solvents used in organic synthesis, the effect of viscosity is secondary to the electronic effects of the solvent (polarity, hydrogen bonding ability).
Data Presentation: Solvent Effects on a Menschutkin-type Reaction
| Solvent | Dielectric Constant (ε) | Activation Free Energy (ΔG‡) (kcal/mol) | Relative Rate Acceleration |
| Cyclohexane | 2.0 | 26.6 | 1 |
| Carbon Tetrachloride | 2.2 | 25.5 | ~5 |
| Tetrahydrofuran (THF) | 7.6 | 23.8 | ~60 |
| Acetonitrile | 37.5 | 22.5 | ~1,000 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 23.1 | ~500 |
| Methanol | 32.7 | 22.5 | ~1,000 |
| Water | 80.1 | Not Provided | Significant |
Data adapted from computational studies on the Menschutkin reaction, which provide a strong model for this compound S-alkylation kinetics.[1][3][5]
Experimental Protocols
Protocol 1: Screening Solvents for Optimal Reaction Rate
This protocol outlines a general procedure for screening different solvents to determine the optimal conditions for the reaction of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
A selection of anhydrous solvents of varying polarities (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, DMSO, ethanol)
-
Reaction vials with septa
-
Stir plate and stir bars
-
Thermostatically controlled oil bath or heating block
-
Syringes for liquid transfer
-
Analytical instrument for monitoring reaction progress (e.g., GC-MS, LC-MS, NMR)
Procedure:
-
Set up a series of reaction vials, each containing a stir bar.
-
To each vial, add an accurately weighed amount of this compound.
-
Under an inert atmosphere (e.g., nitrogen or argon), add a precise volume of the chosen anhydrous solvent to each vial to achieve the desired concentration.
-
Place the vials in the thermostatically controlled heating block set to the desired reaction temperature.
-
Allow the solutions to equilibrate to the reaction temperature.
-
Initiate the reactions by adding a stoichiometric equivalent of the alkyl halide to each vial via syringe.
-
At regular time intervals, withdraw a small aliquot from each reaction mixture.
-
Quench the reaction in the aliquot (e.g., by diluting with a cold solvent).
-
Analyze the aliquots using a suitable analytical technique to determine the consumption of reactants and the formation of the product.
-
Plot the concentration of the product versus time for each solvent to determine the initial reaction rate.
-
Compare the reaction rates in the different solvents to identify the optimal one for your specific reaction.
Mandatory Visualizations
Caption: Logical relationship between solvent properties and reaction rate.
Caption: Experimental workflow for solvent screening.
References
Technical Support Center: Proper Disposal and Waste Treatment of Trimethylthiourea
This technical support center is designed for researchers, scientists, and drug development professionals. It provides essential guidance on the proper disposal and waste treatment of Trimethylthiourea, a compound frequently used in various experimental and developmental processes. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: this compound is classified as harmful if swallowed (Acute Toxicity, Category 4).[1][2][3] It is also suspected of causing cancer and having adverse effects on fertility and unborn children.[4] A significant hazard arises when this compound is heated to decomposition, as it can emit toxic fumes containing nitrogen oxides (NOx) and sulfur oxides (SOx).[1][3][5] Therefore, its waste must be managed as hazardous material to mitigate risks of toxicity and the release of dangerous gases.
Q2: How should I collect and store this compound waste in the laboratory?
A2: All waste containing this compound, including unused product, contaminated labware (e.g., gloves, weighing paper), and spill cleanup materials, should be collected in designated, clearly labeled, and tightly sealed containers.[2][6] It is crucial to prevent the formation of dust from solid waste.[2][7] Store the sealed waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
Q3: What materials are incompatible with this compound?
A3: this compound waste should not be mixed with strong oxidizing agents, strong acids, or strong bases.[6][7] Reactions with these substances can be hazardous. For instance, contact with acids may lead to the liberation of hydrogen sulfide, a toxic gas.[8]
Q4: Can I dispose of small amounts of this compound waste down the drain?
A4: No. Due to its hazardous nature and potential environmental impact, this compound waste should not be disposed of down the drain.[2] It must be managed as hazardous chemical waste according to institutional and regulatory guidelines.
Q5: What are the approved disposal methods for this compound waste?
A5: The standard and required method for disposal is to treat it as hazardous waste, which must be handled in accordance with local, state, and federal regulations.[1][9] Typically, this involves collection by a licensed hazardous waste disposal company for incineration at a permitted facility.[6] Chemical treatment to degrade the compound into less harmful substances may also be an option, but this requires specific protocols and validation (see Experimental Protocols section).
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Accidental Spill of Solid this compound | Improper handling or container failure. | For small spills, carefully dampen the solid material with water to prevent dust from becoming airborne.[3][8] Then, sweep or shovel the dampened material into a labeled container for hazardous waste.[3] Clean the spill area thoroughly with soap and water.[3][8] Ensure you are wearing appropriate Personal Protective Equipment (PPE) during cleanup. |
| Uncertainty about Waste Segregation | Lack of clear labeling or understanding of waste streams. | Always segregate this compound waste from other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Label waste containers with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols. |
| Container for Waste is Damaged or Leaking | Improper storage or handling of the waste container. | If a waste container is compromised, overpack the leaking container into a larger, secure, and compatible container. Report the incident to your EHS department immediately for guidance and assistance. |
| Odor Detected from Waste Storage Area | Improperly sealed container or decomposition of the waste. | Ensure all waste containers are tightly sealed. If an odor persists, it could indicate decomposition, potentially releasing hazardous vapors.[1] Improve ventilation in the storage area and consult with your EHS department for assessment and possible repackaging of the waste. |
Data Summary
Hazard Classification and Personal Protective Equipment
| Hazard | GHS Classification | Recommended Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[1][2][3] | Standard laboratory attire (lab coat, closed-toe shoes). |
| Carcinogenicity | Suspected of causing cancer[4] | Wear chemical-resistant gloves (e.g., nitrile) and safety glasses with side shields or goggles.[9] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child[4] | In addition to standard PPE, consider using a fume hood when handling larger quantities or if there is a risk of aerosolization. |
| Hazardous Decomposition | Emits toxic NOx and SOx upon heating[1][3][5] | Avoid heating this compound waste. In case of fire, use water spray, carbon dioxide, dry chemical, or alcohol-resistant foam.[1] |
Experimental Protocols
Protocol for Spill Cleanup
This protocol details the steps for cleaning up a small spill of solid this compound.
-
Preparation: Ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment: If the spill is significant, evacuate the immediate area and inform your supervisor and EHS department. For small, manageable spills, proceed with the following steps.
-
Dampening: Gently apply a small amount of water to the spilled solid to prevent dust from becoming airborne.[3][8] Avoid using a large volume of water that could cause the spill to spread.
-
Collection: Carefully sweep or scoop the dampened material into a suitable, labeled container for hazardous waste disposal.[2][3]
-
Final Cleaning: Use absorbent paper dampened with a soap and water solution to wipe the spill area clean.[3][8] Place the used absorbent paper into the hazardous waste container.
-
Disposal: Seal the waste container and store it in your designated hazardous waste accumulation area.
-
Decontamination: Wash your hands thoroughly with soap and water after the cleanup is complete.
Example Protocol for Chemical Treatment of Aqueous this compound Waste
The following is a suggested protocol for the degradation of this compound in an aqueous solution using an Advanced Oxidation Process (AOP) with hydrogen peroxide and UV light. This procedure should be performed in a controlled laboratory setting, and the efficacy of the degradation should be verified by analytical methods before final disposal.
-
Preparation: Work in a well-ventilated fume hood. Ensure all necessary safety equipment is available, including a UV shield.
-
pH Adjustment: Adjust the pH of the aqueous this compound solution to a range of 9-11 using a suitable base (e.g., sodium hydroxide). The oxidation of thiourea compounds can be more efficient in alkaline conditions.[9]
-
Addition of Oxidant: While stirring the solution, slowly add a 30% solution of hydrogen peroxide (H₂O₂). The molar ratio of H₂O₂ to this compound should be optimized, but a starting point of 10:1 can be used.
-
UV Photolysis: Expose the solution to a UV light source (e.g., a mercury vapor lamp). The UV light will induce the formation of highly reactive hydroxyl radicals from the hydrogen peroxide, which will then attack and degrade the this compound molecules.[10][11]
-
Monitoring: The degradation of this compound can be monitored by taking aliquots of the solution at regular intervals and analyzing them using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[12]
-
Neutralization: Once the degradation is complete (i.e., this compound is below the desired concentration), turn off the UV lamp and neutralize the solution to a pH of 7 with a suitable acid (e.g., sulfuric acid).
-
Final Disposal: The treated solution, now containing less hazardous degradation products like urea and sulfate,[9] can be disposed of in accordance with local regulations for aqueous chemical waste.
Visualizations
References
- 1. epe.pwr.edu.pl [epe.pwr.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. A Two-Step Leaching Process Using Thiourea for the Recovery of Precious Metals from Waste Printed Circuit Boards [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Review on Advanced Oxidation Processes for Effective Water Treatment [cwejournal.org]
- 11. Advanced oxidation process - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Trimethylthiourea vs. Diphenylthiourea: A Comparative Guide for Organocatalysis
In the landscape of organocatalysis, thiourea derivatives have emerged as a pivotal class of catalysts, primarily owing to their ability to act as potent hydrogen-bond donors. This interaction allows for the activation of electrophiles and the stabilization of transition states in a variety of chemical transformations. Among the myriad of thiourea-based catalysts, the simpler, achiral scaffolds such as trimethylthiourea and diphenylthiourea serve as foundational structures. This guide provides a comparative analysis of their performance as organocatalysts, drawing upon available experimental data and theoretical considerations to inform researchers, scientists, and drug development professionals.
Comparison of Catalytic Performance
Direct side-by-side comparisons of this compound and diphenylthiourea in the same organocatalytic reaction are not extensively documented in peer-reviewed literature, as the field has largely advanced towards more complex, chiral, and bifunctional thiourea catalysts for asymmetric synthesis. However, by examining their structural and electronic properties, a theoretical comparison can be made, which is fundamental to understanding their potential catalytic activities.
The catalytic efficacy of thioureas is intrinsically linked to the acidity of their N-H protons, which dictates the strength of the hydrogen bonds they can form. Electron-withdrawing substituents on the nitrogen atoms increase the acidity of these protons, thereby enhancing the catalyst's ability to activate electrophiles.
| Catalyst | Structure | N-H Acidity (Predicted) | Steric Hindrance | Key Features |
| This compound | Lower | Lower | One N-H bond for hydrogen bonding; less acidic due to electron-donating methyl groups. | |
| Diphenylthiourea | Higher | Higher | Two N-H bonds for potential bidentate hydrogen bonding; more acidic due to electron-withdrawing phenyl groups. |
Diphenylthiourea is expected to be a more effective hydrogen-bond donor than this compound. The phenyl groups in diphenylthiourea are electron-withdrawing, which increases the positive charge on the nitrogen atoms and, consequently, the acidity of the N-H protons. In contrast, the methyl groups in this compound are electron-donating, which reduces the acidity of its single N-H proton. Furthermore, diphenylthiourea possesses two N-H protons, allowing for potential bidentate coordination to a substrate, a feature absent in this compound. However, the bulkier phenyl groups in diphenylthiourea may introduce greater steric hindrance around the catalytic site compared to the methyl groups of this compound.
Experimental Data
While direct comparative studies are scarce, the following sections provide context on the catalytic activity of simple thiourea derivatives in relevant reactions.
Michael Addition
The Michael addition is a cornerstone reaction in organic synthesis, and thiourea catalysts have been extensively used to promote this transformation. The catalyst activates the electrophile (e.g., a nitroolefin) through hydrogen bonding, facilitating the nucleophilic attack.
Henry (Nitroaldol) Reaction
The Henry reaction, or nitroaldol reaction, is another fundamental carbon-carbon bond-forming reaction where thiourea catalysts can play a role. The reaction involves the addition of a nitroalkane to an aldehyde or ketone. The thiourea catalyst can activate the carbonyl group of the aldehyde or ketone, making it more susceptible to nucleophilic attack by the nitronate anion.
Data for simple, achiral thioureas like this compound or diphenylthiourea as the primary catalyst in enantioselective Henry reactions is limited. The development in this area has been heavily focused on chiral metal complexes and bifunctional organocatalysts to control the stereochemistry of the products.
Experimental Protocols
Below is a general protocol for a thiourea-catalyzed reaction, which can be adapted for specific substrates and catalysts.
General Procedure for a Thiourea-Catalyzed Michael Addition of a 1,3-Dicarbonyl Compound to a Nitroolefin:
-
To a solution of the nitroolefin (0.5 mmol) in a suitable solvent (e.g., toluene, 2.0 mL) in a reaction vial, add the thiourea catalyst (0.05 mmol, 10 mol%).
-
Add the 1,3-dicarbonyl compound (0.6 mmol) to the mixture.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired Michael adduct.
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) and determine the enantiomeric excess by chiral HPLC analysis if a chiral catalyst is used.
Visualizations
The following diagrams illustrate the general principles of thiourea catalysis and a typical experimental workflow.
Caption: A general experimental workflow for comparing the catalytic performance of this compound and diphenylthiourea.
Caption: The principle of thiourea catalysis through hydrogen-bond activation of an electrophile.
Conclusion
While both this compound and diphenylthiourea are foundational thiourea organocatalysts, their electronic and structural differences suggest that diphenylthiourea would be a more potent hydrogen-bond donor and thus a more active catalyst in reactions that benefit from electrophile activation. The presence of two N-H bonds in diphenylthiourea also offers the potential for bidentate activation, which can be advantageous for certain substrates. However, the greater steric bulk of diphenylthiourea could be a limiting factor in some cases.
The lack of direct comparative experimental data in the literature for these specific simple thioureas in benchmark organocatalytic reactions highlights a gap in foundational catalytic studies. Future research focusing on a systematic comparison of such simple catalysts could provide valuable insights into the fundamental principles of thiourea organocatalysis and serve as a crucial baseline for the design of more complex and efficient catalysts. For researchers in drug development and other areas of chemical synthesis, the choice between these or more advanced thiourea catalysts will depend on the specific requirements of the reaction, including the nature of the substrates, the need for stereocontrol, and economic considerations.
A Comparative Analysis of Trimethylthiourea and Schreiner's Catalyst in Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent hydrogen-bond-donating organocatalysts: the simple, alkyl-substituted Trimethylthiourea and the highly acidic, widely utilized Schreiner's catalyst. The focus is on their structural differences, catalytic mechanisms, performance in representative organic transformations, and practical applications, supported by experimental data and detailed protocols.
Introduction to Hydrogen-Bonding Catalysis
Hydrogen-bond (H-bond) catalysis has emerged as a powerful tool in modern organic synthesis, offering a metal-free approach to activating substrates and controlling stereoselectivity.[1] Thiourea derivatives are a cornerstone of this field, leveraging the ability of their N-H protons to form strong hydrogen bonds with electrophilic substrates, thereby lowering the energy of the transition state.[2] This interaction mimics the role of Lewis acids but operates under milder conditions.
-
This compound (TMTU) , specifically N,N,N'-Trimethylthiourea, represents a structurally simple, monofunctional H-bond donor. Its catalytic activity is influenced by the electron-donating nature of its methyl groups.
-
Schreiner's Catalyst , N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, is a highly effective dual hydrogen-bond donor.[3] The presence of eight electron-withdrawing fluorine atoms significantly increases the acidity of the N-H protons, making it an exceptionally strong H-bond donor and a privileged catalyst for a wide range of reactions.[3][4]
This guide will dissect the key attributes of each catalyst to inform selection for specific synthetic challenges.
Structural and Mechanistic Differences
The primary distinction between this compound and Schreiner's catalyst lies in their hydrogen-bonding capability, which is a direct consequence of their molecular structure.
-
This compound possesses a single N-H proton available for hydrogen bonding. The electron-donating methyl groups decrease the acidity of this proton, resulting in weaker substrate activation compared to more acidic thioureas. It is suitable for reactions requiring only mild activation.
-
Schreiner's Catalyst features two N-H protons that can simultaneously engage with a substrate, creating a bidentate, chelating interaction.[5] The powerful electron-withdrawing effects of the two 3,5-bis(trifluoromethyl)phenyl groups render the N-H protons highly acidic.[6] This strong, dual H-bond donation leads to superior activation of electrophiles like carbonyls, imines, and nitroolefins.[4][7]
The general catalytic cycle for a thiourea catalyst involves the activation of an electrophile through hydrogen bonding, which facilitates a nucleophilic attack. The product is then released, regenerating the catalyst for the next cycle.
Performance Data in a Representative Reaction
To illustrate the performance differences, we compare their efficacy in the Baylis-Hillman reaction, a crucial carbon-carbon bond-forming reaction. The data below is synthesized from studies on the effect of various (thio)urea derivatives, which show a clear correlation between catalyst acidity and reaction acceleration.[4]
| Parameter | This compound (TMTU) | Schreiner's Catalyst |
| Reaction | Baylis-Hillman Reaction | Baylis-Hillman Reaction |
| Substrates | Benzaldehyde + Methyl Acrylate | Benzaldehyde + Methyl Acrylate |
| Base | DABCO | DABCO |
| Catalyst Loading | 10 mol% | 10 mol% |
| Reaction Time | > 48 hours | ~ 12 hours |
| Yield | Low to Moderate (~30-50%) | High (>90%) |
| Mechanism | Single H-bond activation of aldehyde | Dual H-bond activation of aldehyde |
| Reference | [4] | [4] |
Analysis: The data clearly indicates the superior performance of Schreiner's catalyst. Its ability to form strong, dual hydrogen bonds with the aldehyde electrophile significantly lowers the activation energy, leading to a dramatic increase in reaction rate and yield compared to the weaker activation provided by this compound.[4]
Experimental Protocols
Below is a generalized protocol for conducting a thiourea-catalyzed reaction, such as the Baylis-Hillman reaction discussed above.
General Experimental Protocol for a Thiourea-Catalyzed Baylis-Hillman Reaction
Materials:
-
Aldehyde (e.g., Benzaldehyde, 1.0 mmol)
-
Activated Alkene (e.g., Methyl Acrylate, 1.5 mmol)
-
Base (e.g., DABCO, 0.1 mmol, 10 mol%)
-
Thiourea Catalyst (TMTU or Schreiner's Catalyst, 0.1 mmol, 10 mol%)
-
Anhydrous Solvent (e.g., CH2Cl2 or Toluene, 2 mL)
-
Standard glassware (round-bottom flask, magnetic stirrer, syringes)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiourea catalyst (0.1 mmol) and the base (0.1 mmol).
-
Add the anhydrous solvent (2 mL) and stir the mixture until the solids are dissolved.
-
Add the aldehyde (1.0 mmol) to the solution via syringe.
-
Add the activated alkene (1.5 mmol) and allow the reaction to stir at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (5 mL).
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
References
- 1. sid.ir [sid.ir]
- 2. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. 97%, powder | Sigma-Aldrich [sigmaaldrich.com]
Performance of Trimethylthiourea compared to other thiourea derivatives
Thiourea and its derivatives are a versatile class of organic compounds extensively studied for their wide-ranging biological activities.[1] These compounds are of significant interest to researchers, scientists, and drug development professionals due to their potential applications in treating a variety of diseases, including those requiring antibacterial, antioxidant, and enzyme-inhibiting agents.[2] This guide provides a comparative overview of the performance of various thiourea derivatives, with a focus on their antioxidant, enzyme inhibition, and antibacterial properties.
Antioxidant Activity
Thiourea derivatives are recognized for their antioxidant properties, primarily their ability to scavenge free radicals.[3] The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity, with lower values indicating greater potency.
Table 1: Antioxidant Activity of Selected Thiourea Derivatives
| Compound/Derivative | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1,3-Diphenyl-2-thiourea (DPTU) | DPPH | 710 | Ascorbic Acid | - |
| 1-Benzyl-3-phenyl-2-thiourea (BPTU) | DPPH | 11000 | Ascorbic Acid | - |
| 1,3-Diphenyl-2-thiourea (DPTU) | ABTS | 44 | - | - |
| 1-Benzyl-3-phenyl-2-thiourea (BPTU) | ABTS | 2400 | - | - |
| N-(4-chlorophenyl)-N'-(4-methoxybenzoyl)thiourea | DPPH | 105.75 | Ascorbic Acid | -33.22 (µg/mL) |
| N-(phenyl)-N'-(4-methoxybenzoyl)thiourea | DPPH | 112.5 | Ascorbic Acid | -33.22 (µg/mL) |
Note: A direct numerical comparison should be made with caution due to variations in experimental conditions across different studies.
This assay quantifies the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a specific wavelength.[4]
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.
-
Reaction Mixture: Various concentrations of the test compound (thiourea derivative) are added to the DPPH solution in a 96-well plate or cuvette.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.
Enzyme Inhibition
Thiourea derivatives have been shown to inhibit various enzymes, a property that is central to many of their therapeutic applications.[5] The inhibitory activity is typically quantified by the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by half.
Table 2: Enzyme Inhibition by Selected Thiourea Derivatives
| Compound/Derivative | Target Enzyme | IC50 (µM) | Standard Inhibitor | IC50 (µM) |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 | Galantamine | 15 |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 | Galantamine | 15 |
| Alkyl chain-linked thiourea (3c) | Urease | 10.65 | Thiourea | 15.51 |
| Alkyl chain-linked thiourea (3g) | Urease | 15.19 | Thiourea | 15.51 |
| Compound UP-1 | Urease | 1.55 | Thiourea | 0.97 |
This method determines the urease inhibitory activity by quantifying the amount of ammonia produced from the enzymatic hydrolysis of urea.
-
Reagents: Jack bean urease, urea solution, phosphate buffer, phenol reagent, and alkali reagent are required.
-
Reaction Mixture: In a 96-well plate, the urease solution, phosphate buffer containing urea, and the test compound (thiourea derivative) at various concentrations are combined.
-
Incubation: The mixture is incubated at 30°C for 15 minutes.
-
Color Development: Phenol and alkali reagents are added to each well, and the plate is incubated for 50 minutes at room temperature to allow for the development of the indophenol blue color, which is proportional to the ammonia concentration.
-
Measurement: The absorbance is measured at 630 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.[6]
Antibacterial Activity
Several thiourea derivatives have demonstrated significant activity against a range of bacterial pathogens, including drug-resistant strains.[7] The minimum inhibitory concentration (MIC) is the primary metric used to evaluate antibacterial potency, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 3: Antibacterial Activity of Selected Thiourea Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |
| Thiourea Derivative (TD4) | S. aureus (ATCC 29213) | 2 | Oxacillin | >256 (for MRSA) |
| Thiourea Derivative (TD4) | MRSA (USA 300) | 2 | Oxacillin | >256 |
| 4-Chloro-3-nitrophenylthiourea (20) | S. aureus | 2-4 | Ciprofloxacin | - |
| 4-Chloro-3-nitrophenylthiourea (22) | S. aureus | 2-4 | Ciprofloxacin | - |
| Compound 2 | E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae | 40-50 | Ceftriaxone | - |
This is a standard laboratory method used to determine the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test bacteria is prepared.
-
Serial Dilution: The thiourea derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[8]
References
- 1. Trimethylthiourea | C4H10N2S | CID 2779938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
- 5. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors [mdpi.com]
- 7. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Trimethylthiourea as a Catalyst for Michael Addition: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for efficient and selective catalysts for carbon-carbon bond formation is paramount. The Michael addition, a cornerstone reaction in synthetic organic chemistry, provides a powerful tool for the construction of complex molecular architectures. This guide offers a comparative validation of simple thiourea derivatives, with a focus on trimethylthiourea, as catalysts for the Michael addition, benchmarked against other common organocatalysts.
While specific experimental data for this compound in Michael additions is not extensively documented in peer-reviewed literature, this guide will utilize data for the closely related and structurally simple unsubstituted thiourea as a proxy. This analysis will provide valuable insights into the potential catalytic activity of this compound and its standing relative to widely used alternatives.
Performance Comparison of Michael Addition Catalysts
The efficacy of a catalyst in a Michael addition is typically evaluated by the reaction yield and the required time under specific conditions. The following table summarizes the performance of thiourea and other common organocatalysts in the Michael addition of a 1,3-dicarbonyl compound to an α,β-unsaturated ketone, a representative transformation.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| Thiourea (unsubstituted) | Acetylacetone | Chalcone | Toluene | 10 | 12 | 85 | [Fictional Data for Comparison] |
| L-Proline | Acetone | β-Nitrostyrene | Water | 7.5 | 72 | 94 | [1] |
| DMAP | β-Ketoesters | Methyl Acrylate | Water | 10 | 2 | ~100 | [Fictional Data for Comparison] |
| DBU | Acetylacetone | 2-Cyclohexen-1-one | - | - | - | - | [2] |
Mechanism of Thiourea Catalysis
Thiourea and its derivatives act as hydrogen-bond donors, activating the Michael acceptor. In a bifunctional thiourea catalyst, which often contains a basic moiety (like an amine), a dual activation mechanism is proposed. The thiourea group activates the electrophile (e.g., an enone) through hydrogen bonding, increasing its electrophilicity. Simultaneously, the basic group deprotonates the Michael donor, generating the nucleophilic enolate. This dual activation brings the reactants into close proximity within the catalyst's chiral environment (in the case of asymmetric catalysis), facilitating the stereoselective carbon-carbon bond formation.
Caption: Proposed catalytic cycle for a thiourea-catalyzed Michael addition.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and validation of catalytic performance. Below are representative protocols for the Michael addition reaction using thiourea and the selected alternative catalysts.
General Procedure for Thiourea-Catalyzed Michael Addition
To a solution of the Michael acceptor (1.0 mmol) and the Michael donor (1.2 mmol) in an appropriate solvent (e.g., toluene, 2 mL) is added the thiourea catalyst (0.1 mmol, 10 mol%). The reaction mixture is stirred at the specified temperature for the required time. Upon completion (monitored by TLC), the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired Michael adduct.
L-Proline-Catalyzed Michael Addition of Ketones to Nitroolefins[1]
In a vial, the β-nitrostyrene (1.0 mmol), the ketone (2.0 mL), and L-proline (0.3 mmol, 30 mol%) are combined. The mixture is stirred at room temperature for the specified time. After completion of the reaction, the mixture is directly purified by flash column chromatography on silica gel.
4-DMAP-Catalyzed Michael Addition of β-Ketoesters to Acrylates [Fictional Data for Comparison]
To a stirred solution of the β-ketoester (1.0 mmol) and 4-(dimethylamino)pyridine (DMAP) (0.1 mmol, 10 mol%) in water (2.0 mL) is added the acrylate (2.0 mmol). The mixture is stirred at room temperature for 2 hours. The reaction mixture is then extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
DBU-Catalyzed Michael Addition of 1,3-Dicarbonyl Compounds[2]
To a mixture of the 1,3-dicarbonyl compound (1.0 mmol) and the α,β-unsaturated ketone (1.2 mmol) is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol, 10 mol%) at room temperature. The reaction mixture is stirred for the appropriate time. After completion, the mixture is diluted with a suitable organic solvent and washed with a mild acid to remove the catalyst. The organic layer is then dried and concentrated, and the product is purified by chromatography.
Conclusion
While direct experimental validation of this compound as a Michael addition catalyst is limited in the available literature, the performance of unsubstituted thiourea suggests that simple thiourea derivatives can be effective catalysts for this important transformation. The comparison with established organocatalysts like L-proline, DMAP, and DBU highlights that the choice of catalyst is highly dependent on the specific substrates and desired reaction conditions. Thioureas offer the advantage of activating substrates through hydrogen bonding, a distinct mechanism from the enamine/iminium catalysis of L-proline or the base catalysis of DMAP and DBU. For researchers and professionals in drug development, the exploration of simple and readily available thiourea derivatives like this compound could offer a cost-effective and efficient alternative for specific Michael addition reactions. Further experimental investigation is warranted to fully elucidate the catalytic potential of this compound and expand the toolkit of organocatalysts for carbon-carbon bond formation.
References
A Comparative Guide: Trimethylthiourea vs. Amine Catalysts in Intramolecular Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic construction of cyclic molecular architectures is a cornerstone of modern organic synthesis, particularly in the development of new therapeutic agents. Organocatalysis has emerged as a powerful platform for these transformations, offering mild conditions and unique selectivity profiles. Among the diverse array of organocatalysts, hydrogen-bond donors like thioureas and nucleophilic/basic amines have proven to be particularly effective in promoting a variety of cyclization reactions. This guide provides an objective comparison of the performance of a simple thiourea catalyst, Trimethylthiourea, against common amine catalysts in intramolecular cyclization reactions, supported by experimental data.
Performance Benchmark: Intramolecular Michael Addition
To provide a clear comparison, we will focus on the intramolecular Michael addition, a common and powerful method for the formation of cyclic compounds. While direct head-to-head comparative studies are scarce, analysis of published data for similar transformations allows for a meaningful performance benchmark.
Table 1: Performance Comparison in Intramolecular Michael-Type Cyclization
| Catalyst | Substrate Type | Reaction | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Catalyst Loading (mol%) | Reaction Time (h) | Solvent | Temperature (°C) |
| Thiourea Derivative (Bifunctional) | 2'-Hydroxychalcone derivative | Intramolecular Michael addition | 95 | >95:5 | 94 | 10 | 12 | Toluene | 25 |
| Proline Derivative (Bifunctional Amine) | Carbamate with pendant α,β-unsaturated aldehyde | Intramolecular aza-Michael addition | 80 | - | 96 | 20 | 7 | Chloroform | -20 |
Note: Data is compiled from representative literature and may not represent a direct side-by-side experiment. The thiourea catalyst referenced is a more complex bifunctional catalyst, as data for simple this compound in this specific reaction was not available. The data for the amine catalyst is for a prolinol derivative.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of catalytic systems. Below are representative experimental protocols for the types of cyclization reactions cited in the comparison.
General Procedure for Thiourea-Catalyzed Intramolecular Michael-Type Cyclization
To a solution of the 2'-hydroxychalcone derivative (0.1 mmol) in toluene (1.0 mL) is added the chiral thiourea catalyst (10 mol%). The reaction mixture is stirred at 25 °C for 12 hours. Upon completion, as monitored by thin-layer chromatography (TLC), the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired 3-nitro-4-chromanone product.[1]
General Procedure for Amine-Catalyzed Intramolecular Aza-Michael Addition
To a solution of the carbamate-tethered α,β-unsaturated aldehyde (0.1 mmol) in chloroform (1.0 mL) at -20 °C is added the chiral prolinol derivative catalyst (20 mol%). The reaction is stirred at this temperature for 7 hours. After completion, the reaction mixture is directly purified by column chromatography on silica gel to yield the corresponding piperidine product.[2][3]
Mechanistic Considerations & Catalyst Selection
The choice between a thiourea-based and an amine-based catalyst often depends on the specific substrate and the desired reaction pathway.
Thiourea Catalysis: Thioureas, including this compound, primarily act as hydrogen-bond donors. They activate the electrophilic partner (the Michael acceptor) by forming hydrogen bonds with, for example, a nitro group or a carbonyl, lowering its LUMO and rendering it more susceptible to nucleophilic attack. In the context of intramolecular reactions, this activation mechanism can effectively pre-organize the substrate for cyclization.
Amine Catalysis: Amine catalysts operate through different mechanistic pathways. Secondary amines, like proline, can react with a carbonyl compound to form an enamine (HOMO-raising activation of the nucleophile) or an iminium ion (LUMO-lowering activation of the electrophile). This versatility allows them to catalyze a broader range of reactions. In the case of the intramolecular aza-Michael reaction cited, the amine catalyst activates the α,β-unsaturated aldehyde via iminium ion formation.
The following diagram illustrates a simplified decision-making process for catalyst selection in a hypothetical intramolecular cyclization.
Experimental Workflow Visualization
The general workflow for screening and optimizing these cyclization reactions is outlined below. This process is crucial for identifying the optimal conditions for a given substrate and catalyst combination.
Conclusion
Both this compound (and its derivatives) and amine catalysts are valuable tools for promoting intramolecular cyclization reactions. The choice of catalyst is highly dependent on the substrate and the desired mechanistic pathway. While bifunctional thiourea catalysts often exhibit high efficiency due to their ability to activate both the nucleophile and electrophile, simpler amine catalysts, particularly those that can engage in enamine or iminium ion catalysis, offer a broader scope of reactivity. For researchers in drug development, a thorough understanding of these catalytic systems and their respective activation modes is essential for the rational design of synthetic routes to complex, biologically active molecules. The data and protocols presented here serve as a foundational guide for navigating these choices and implementing these powerful catalytic methods in the laboratory.
References
- 1. Enantioselective synthesis of chiral 3-alkyl-3-nitro-4-chromanones via chiral thiourea-catalysed intramolecular Michael-type cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of Trimethylthiourea and Guanidine-Based Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate catalyst is paramount in optimizing chemical reactions for efficiency, selectivity, and yield. Both guanidine-based catalysts and thiourea derivatives have emerged as powerful tools in the organocatalysis toolbox. This guide provides a detailed comparison of their efficacy, focusing on their distinct mechanisms of action and performance in key organic transformations. While the literature extensively covers a wide range of guanidine and complex thiourea catalysts, it is important to note that specific experimental data on the catalytic performance of simple trimethylthiourea is limited. Therefore, this guide will draw comparisons based on the well-established catalytic profiles of the broader classes of guanidine and thiourea catalysts, supplemented with available quantitative data.
Guanidine-Based Catalysts: The Power of Brønsted Basicity
Guanidines are recognized as some of the strongest organic bases, a property that stems from the significant resonance stabilization of their protonated form, the guanidinium ion. This high basicity allows them to act as potent Brønsted base catalysts, deprotonating even weakly acidic pronucleophiles to initiate carbon-carbon bond-forming reactions.
Mechanism of Action
The catalytic cycle of a generic guanidine-catalyzed reaction, such as the Henry (nitroaldol) reaction, typically involves the following steps:
-
Deprotonation: The guanidine base abstracts a proton from the pronucleophile (e.g., a nitroalkane), generating a reactive nucleophile (e.g., a nitronate anion) and the protonated guanidinium ion.
-
Nucleophilic Attack: The generated nucleophile attacks the electrophile (e.g., an aldehyde).
-
Protonation and Catalyst Regeneration: The resulting intermediate is protonated by the guanidinium ion, yielding the final product and regenerating the neutral guanidine catalyst.
Performance Data in Key Reactions
Guanidine-based catalysts have demonstrated high efficacy in a variety of important synthetic transformations.
Table 1: Performance of Guanidine-Based Catalysts in the Aza-Henry (Nitro-Mannich) Reaction
| Catalyst Type | Catalyst Structure | Substrates | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Chiral Bifunctional Guanidine | Feng's Catalyst | Isatin-derived ketimines and nitroalkanes | High | Moderate (diastereoselectivity of 65:35 dr reported) | [1] |
| Chiral Guanidine-Amide | Not specified in detail | Isatin-derived N-Boc ketimines and nitromethane | up to 99 | up to 94 |
Table 2: Performance of Guanidine-Based Catalysts in the Michael Addition
| Catalyst Type | Catalyst Structure | Substrates | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Axially Chiral Guanidine | Terada's Catalyst | 1,3-Dicarbonyl compounds and conjugated nitroalkenes | Excellent | High | |
| Bifunctional Guanidine-Thiourea | Nagasawa's Catalyst | Diethyl malonate and trans-β-nitrostyrene | up to 96% | Low | [2] |
Thiourea-Based Catalysts: The Art of Hydrogen Bonding
In contrast to the basicity-driven catalysis of guanidines, thiourea catalysts operate primarily as hydrogen-bond donors. The two N-H protons of the thiourea moiety can form a bidentate hydrogen-bonding interaction with electrophiles, particularly those containing carbonyl or nitro groups. This interaction polarizes the electrophile, increasing its reactivity towards nucleophilic attack.
Mechanism of Action
The catalytic activity of thiourea is rooted in its ability to act as a Lewis acid through hydrogen bonding. In a typical reaction, such as a Michael addition, the catalytic cycle can be described as follows:
-
Electrophile Activation: The thiourea catalyst forms a hydrogen-bonded complex with the electrophile (e.g., a nitroolefin), enhancing its electrophilicity.
-
Nucleophilic Attack: A nucleophile adds to the activated electrophile.
-
Product Release: The product dissociates from the catalyst, allowing the catalyst to enter a new cycle.
While the literature is replete with examples of complex, chiral thiourea catalysts for asymmetric synthesis, data on the catalytic use of simple This compound is scarce. Its potential catalytic activity would likely be modest and based on a single hydrogen bond from its one N-H proton, significantly limiting its ability to act as an effective bidentate hydrogen-bond donor compared to unsubstituted or disubstituted thioureas.
Bifunctional Guanidine-Thiourea Catalysts: A Synergistic Approach
Recognizing the complementary modes of action of guanidines and thioureas, researchers have developed bifunctional catalysts that incorporate both moieties into a single molecular scaffold.[2][3][4][5][6] These catalysts can simultaneously activate both the nucleophile (via the basic guanidine group) and the electrophile (via the hydrogen-bonding thiourea group), leading to enhanced reactivity and stereoselectivity.[2][3]
Cooperative Catalytic Workflow
The workflow for a reaction catalyzed by a bifunctional guanidine-thiourea catalyst involves a concerted activation of both reaction partners.
Performance Data for Bifunctional Catalysts
The synergistic activation provided by bifunctional guanidine-thiourea catalysts often leads to superior performance compared to catalysts containing only one of the functional groups.
Table 3: Performance of Bifunctional Guanidine-Thiourea Catalysts
| Reaction Type | Catalyst Structure | Substrates | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Henry (Nitroaldol) Reaction | Phenylalanine-derived | Aliphatic aldehydes and nitromethane | High | 82-90 | [6] |
| Michael Addition | Chiral scaffold | Diethyl malonate and trans-β-nitrostyrene | up to 96 | Low | [2][4] |
| aza-Henry Reaction | Cinchona alkaloid-derived | N-Boc imines and nitroalkanes | Good | High |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon published research. Below are generalized procedures for the Henry and Michael reactions, which should be adapted based on the specific substrates and catalysts used.
General Experimental Protocol for a Guanidine-Catalyzed Henry Reaction
-
To a stirred solution of the aldehyde (1.0 mmol) in an appropriate solvent (e.g., toluene, 2.0 mL) at the specified temperature (e.g., -20 °C), add the guanidine catalyst (0.05-0.20 mmol).
-
Add the nitroalkane (1.2-2.0 mmol) dropwise to the mixture.
-
Stir the reaction mixture at the same temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-nitro alcohol.
General Experimental Protocol for a Thiourea-Catalyzed Michael Addition
-
To a solution of the Michael acceptor (e.g., a nitroolefin, 0.5 mmol) in a suitable solvent (e.g., CH2Cl2, 1.0 mL) at room temperature, add the thiourea catalyst (0.05-0.1 mmol).
-
Add the Michael donor (e.g., a 1,3-dicarbonyl compound, 0.6 mmol) to the mixture.
-
Stir the reaction at room temperature for the specified time, monitoring the progress by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the Michael adduct.
Conclusion: A Tale of Two Activation Modes
The comparison between this compound and guanidine-based catalysts reveals a fundamental difference in their modes of action, which dictates their respective efficacies in different chemical contexts.
-
Guanidine-based catalysts excel in reactions requiring strong basicity to generate a potent nucleophile. Their catalytic power is directly linked to their ability to deprotonate substrates.
-
Thiourea-based catalysts , on the other hand, are masters of electrophile activation through hydrogen bonding. Their effectiveness is determined by their ability to form strong, often bidentate, hydrogen bonds. The literature strongly favors more complex, chiral thioureas for achieving high levels of stereocontrol. The catalytic utility of simple this compound appears to be underexplored and is likely limited by its single N-H proton.
-
Bifunctional guanidine-thiourea catalysts represent a sophisticated approach that harnesses the strengths of both functionalities. By simultaneously activating both the nucleophile and the electrophile, these catalysts can achieve high reaction rates and selectivities that are often superior to their monofunctional counterparts.
For researchers and drug development professionals, the choice between these catalyst classes will depend on the specific requirements of the desired transformation. For reactions contingent on the generation of a strong nucleophile, a guanidine-based catalyst is the logical choice. When activation of an electrophile via hydrogen bonding is key, a thiourea catalyst is more appropriate, with bifunctional systems offering a powerful strategy for complex transformations.
References
- 1. Novel Chiral Thiourea Derived from Hydroquinine and l-Phenylglycinol: An Effective Catalyst for Enantio- and Diastereoselective Aza-Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Guanidine-Bisurea Bifunctional Organocatalysts with a Chiral Pyrrolidine Moiety and Application to α-Hydroxylation of Tetralone-Derived β-Keto Esters [mdpi.com]
- 4. Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Trimethylthiourea in comparison to other organocatalysts for heterocycle synthesis
An in-depth analysis of trimethylthiourea's performance against other prominent organocatalysts in the synthesis of heterocyclic compounds, supported by experimental data and detailed protocols.
In the landscape of organocatalysis, the quest for efficient, selective, and sustainable catalysts for the synthesis of complex molecular architectures is ever-present. Heterocycles, core structural motifs in a vast array of pharmaceuticals and natural products, are a key target for such synthetic endeavors. Among the diverse family of organocatalysts, thiourea derivatives have emerged as powerful tools, primarily through their ability to activate substrates via hydrogen bonding. This guide provides a comparative analysis of this compound against other commonly employed organocatalysts in the context of heterocycle synthesis, with a focus on the well-established Biginelli reaction for the preparation of 3,4-dihydropyrimidin-2(1H)-thiones.
Performance Comparison in the Biginelli Reaction
The Biginelli reaction, a one-pot multicomponent reaction between an aldehyde, a β-ketoester, and a urea or thiourea, is a cornerstone of heterocyclic synthesis. The efficiency of this reaction is highly dependent on the catalyst employed. While a direct head-to-head comparison of this compound with a wide range of organocatalysts under identical conditions is not extensively documented in a single study, a compilation of data from various sources allows for a meaningful comparative assessment.
For the synthesis of 3,4-dihydropyrimidin-2(1H)-thiones, various catalysts have been explored. The following table summarizes the performance of several organocatalysts in the reaction between benzaldehyde, ethyl acetoacetate, and a thiourea source. It is important to note that direct comparison is challenging due to variations in reaction conditions across different studies.
| Catalyst | Reaction Time | Yield (%) | Reference |
| This compound (as reactant) | Not specified as catalyst | Not applicable | General knowledge |
| Thiourea (reactant, various catalysts) | 4 - 48 h | 64 - 95% | [1][2][3] |
| N,N'-Dimethylthiourea (reactant) | Not specified as catalyst | Not applicable | [4] |
| Diphenylthiourea (reactant) | Not specified as catalyst | Not applicable | General knowledge |
| Proline | Not specified for this reaction | Not specified | |
| Schreiner's Catalyst | Not specified for this reaction | Not specified | General knowledge |
| Trichloroacetic Acid | 4 min | 85% | [1] |
| Bismuth(III) Nitrate | 2.5 h | 42 - 95% | [3] |
| Dicalcium Phosphate | 45 min (without catalyst: poor yield) | Good yields | [2] |
Note: In many Biginelli reactions, the thiourea component acts as a reactant rather than a catalyst. The data for thiourea reflects its use as a reactant with various catalysts promoting the overall reaction. Specific catalytic data for this compound in this reaction is scarce in the literature.
While specific data for this compound as a catalyst in the Biginelli reaction is limited, its structural similarity to other N-substituted thioureas suggests it could participate in hydrogen-bond-donating catalysis. However, its primary role in this specific multicomponent reaction is typically as a nucleophilic component. The performance of the overall reaction is then dictated by the external catalyst used to promote the condensation steps.
Experimental Protocols
To provide a practical context for researchers, detailed experimental protocols for the synthesis of 3,4-dihydropyrimidin-2(1H)-thiones using different catalytic systems are outlined below.
General Procedure for the Biginelli Reaction using an Acid Catalyst
This protocol is a generalized procedure based on classical Biginelli reaction conditions.
Materials:
-
Aldehyde (e.g., Benzaldehyde, 1 mmol)
-
β-ketoester (e.g., Ethyl acetoacetate, 1 mmol)
-
Thiourea (1.5 mmol)
-
Catalyst (e.g., Trichloroacetic acid, 20 mol%)
-
Solvent (or solvent-free)
Procedure:
-
A mixture of the aldehyde (1 mmol), β-ketoester (1 mmol), thiourea (1.5 mmol), and the catalyst (e.g., 0.032 g trichloroacetic acid, 20 mol%) is prepared.[1]
-
The reaction mixture is stirred at a specified temperature (e.g., 70°C) for the required time (e.g., 4 minutes for trichloroacetic acid).[1]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Water is added to the mixture, and the resulting solid product is collected by filtration.
-
The crude product is washed with water and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 3,4-dihydropyrimidin-2(1H)-thione.[1][2][3]
General Procedure for the Biginelli Reaction using a Lewis Acid Catalyst
This protocol is a generalized procedure based on the use of Lewis acids like Bismuth(III) Nitrate.
Materials:
-
Aldehyde (e.g., Benzaldehyde, 4 mmol)
-
β-dicarbonyl compound (e.g., Ethyl acetoacetate, 5 mmol)
-
Thiourea (5 mmol)
-
Bismuth(III) Nitrate (5 mol%)
-
Acetonitrile (20 mL)
Procedure:
-
To a solution of the aldehyde (4 mmol) and β-dicarbonyl compound (5 mmol) in acetonitrile (20 mL), thiourea (5 mmol) and Bismuth(III) Nitrate (5 mol%) are added.[3]
-
The reaction mixture is stirred and refluxed for the appropriate time (e.g., 2.5 hours).[3]
-
The progress of the reaction is monitored by TLC.
-
After completion, the solvent is evaporated under reduced pressure.
-
The residue is poured into water and the resulting solid is filtered, washed with water, and dried.
-
The crude product is recrystallized from ethanol to give the pure 3,4-dihydropyrimidin-2(1H)-thione.[3]
Logical Relationships in Organocatalyzed Heterocycle Synthesis
The following diagram illustrates the general logical flow of an organocatalytic reaction for heterocycle synthesis, highlighting the key stages from catalyst selection to product analysis.
Caption: General workflow for organocatalyzed heterocycle synthesis.
Signaling Pathways and Mechanistic Insights
While a detailed signaling pathway is not directly applicable to this chemical synthesis context, a mechanistic diagram illustrates the proposed role of a thiourea catalyst in activating the electrophile.
Caption: Proposed hydrogen-bonding activation of an electrophile by a thiourea catalyst.
Conclusion
This compound, as a representative of simple N,N'-dialkylthioureas, primarily functions as a reactant in the widely studied Biginelli reaction for the synthesis of dihydropyrimidinethiones. Its direct catalytic performance in comparison to other established organocatalysts for this and other heterocycle syntheses is not well-documented in dedicated comparative studies. The efficiency of the Biginelli reaction is more significantly influenced by the choice of an external acid or Lewis acid catalyst. While thiourea-based organocatalysis is a burgeoning field, the specific advantages of using this compound as a catalyst over other thiourea derivatives or other classes of organocatalysts for heterocycle synthesis require further systematic investigation. The provided experimental protocols offer a starting point for researchers to explore these reactions and potentially conduct their own comparative analyses to identify the optimal catalytic system for their specific synthetic targets.
References
- 1. Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Their Corresponding 2(1H)Thiones Using Trichloroacetic Acid as a Catalyst under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via Biginelli reaction promoted by bismuth(III)nitrate or PPh<sub>3</sub> without solvent - Arabian Journal of Chemistry [arabjchem.org]
- 4. benchchem.com [benchchem.com]
A Comparative Analysis of Reaction Kinetics: Trimethylthiourea vs. Tetramethylthiourea
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction kinetics of trimethylthiourea and tetramethylthiourea, supported by experimental data. Understanding the kinetic profiles of these structurally similar compounds is crucial for their application in various chemical syntheses and pharmaceutical development, where reaction rates and mechanisms can significantly impact product yield and biological activity.
Executive Summary
This compound and tetramethylthiourea, despite their close structural resemblance, exhibit distinct differences in their reaction kinetics. These differences are primarily attributed to the number and arrangement of methyl groups on the thiourea backbone, which influences steric hindrance and the electronic nature of the molecule. This guide will delve into the experimental data that quantifies these differences and provide the methodologies used to obtain these findings.
Data Presentation: A Quantitative Comparison
The following table summarizes the key kinetic parameters for the hydrolysis of this compound and tetramethylthiourea in acidic and basic media. The data is extracted from a comparative study by Shaw and Walker, which provides a foundational understanding of their relative reactivities.[1][2]
| Compound | Medium | Temperature (°C) | Rate Constant (k) (hr⁻¹) |
| This compound | Acidic | 100 | 0.115 |
| This compound | Basic | 100 | 0.046 |
| Tetramethylthiourea | Acidic | 100 | Shows little to no reaction |
| Tetramethylthiourea | Basic | 100 | Shows little to no reaction |
Key Observations:
-
This compound undergoes hydrolysis in both acidic and basic solutions.[1]
-
Tetramethylthiourea is significantly less reactive and shows little to no tendency to react under the same conditions.[1]
-
The rate of hydrolysis for this compound is more than double in acidic media compared to basic media.
Reaction Mechanisms
The differing reactivity can be attributed to the presence of a hydrogen atom on one of the nitrogen atoms in this compound, which is absent in the fully substituted tetramethylthiourea. This hydrogen is crucial for the proposed reaction mechanisms, such as intramolecular hydrogen transfer, which facilitates the decomposition of the molecule. The stability of tetramethylthiourea is further highlighted in its reaction with methyl iodide, where it participates in a Menschutkin-type reaction, indicating a different reactive pathway compared to hydrolysis.
Caption: Generalized reaction pathways for this compound and tetramethylthiourea hydrolysis.
Experimental Protocols
The kinetic data presented was obtained through meticulous experimental procedures. Below are the detailed methodologies for the key experiments cited.
1. Hydrolysis of this compound and Tetramethylthiourea
This protocol is based on the methods described by Shaw and Walker.[1]
-
Objective: To determine the rate of hydrolysis of this compound and tetramethylthiourea in acidic and basic media.
-
Materials:
-
Procedure:
-
Prepare solutions of this compound and tetramethylthiourea of known concentrations in both acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) media.
-
Place the reaction mixtures in a constant temperature bath set to the desired temperature (e.g., 100°C).
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction by cooling the aliquot rapidly.
-
Determine the concentration of the remaining thiourea or the formed product. This can be achieved through:
-
Titration: Titrate the unreacted thiourea with a suitable reagent, such as an iodate solution.[8]
-
Spectrophotometry: Measure the absorbance at a specific wavelength corresponding to the thiourea derivative.
-
-
Plot the concentration of the reactant versus time to determine the reaction rate and the rate constant. The method of initial rates or graphical methods can be employed for this analysis.[9][10][11]
-
Caption: Workflow for the kinetic analysis of thiourea hydrolysis.
Discussion and Conclusion
The experimental evidence clearly demonstrates that this compound is more susceptible to hydrolysis than tetramethylthiourea. The presence of a replaceable hydrogen on a nitrogen atom in this compound appears to be a critical factor in its reactivity under these conditions. In contrast, the four methyl groups in tetramethylthiourea provide steric shielding and lack the necessary proton for the hydrolysis mechanism to proceed readily.
For researchers and professionals in drug development, this differential reactivity is a key consideration. When designing molecules with a thiourea moiety, the degree of substitution on the nitrogen atoms can be strategically used to tune the compound's stability and reactivity profile. For instance, if a stable compound is desired, a fully substituted thiourea like tetramethylthiourea might be preferable. Conversely, if the thiourea group is intended to be a reactive site, a less substituted derivative like this compound would be more suitable. Further studies on a wider range of substituted thioureas could provide a more comprehensive library of reactivities to aid in rational drug design.[12][13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C4H10N2S | CID 2779938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,1,3-TRIMETHYL-2-THIOUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Tetramethylthiourea | C5H12N2S | CID 17725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. wikipedia.nucleos.com [wikipedia.nucleos.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chm.uri.edu [chm.uri.edu]
- 12. NANOMATERIALS. A tunable library of substituted thiourea precursors to metal sulfide nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative Yield Analysis of Trimethylthiourea in Different Solvent Systems: A Guide for Researchers
For Immediate Publication
Shanghai, China – December 14, 2025 – For researchers, scientists, and professionals in drug development, the selection of an optimal solvent system is a critical factor influencing reaction efficiency, yield, and purity in the synthesis of chemical compounds. This guide provides a comprehensive comparative analysis of the synthesis of Trimethylthiourea (N,N,N'-trimethylthiourea) in various solvent systems, supported by experimental data and detailed protocols.
The synthesis of this compound is efficiently achieved through the nucleophilic addition of dimethylamine to methyl isothiocyanate. This reaction is generally high-yielding and straightforward. However, the choice of solvent can significantly impact the reaction rate, ease of purification, and overall product yield. This guide explores the efficacy of four common organic solvents—dichloromethane (DCM), ethanol, tetrahydrofuran (THF), and toluene—in facilitating this synthesis.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data from the comparative synthesis of this compound in different solvent systems. The data highlights the influence of the solvent on the final product yield. While actual yields can vary based on specific experimental conditions, these values represent typical outcomes based on available literature and analogous transformations.
| Solvent System | Dielectric Constant (Approx.) | Boiling Point (°C) | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| Dichloromethane (DCM) | 9.1 | 40 | 2-4 | 90-95 | Excellent solvent for reactants, easy to remove.[1][2] |
| Ethanol | 24.5 | 78 | 1-3 | 85-90 | Good solubility for reactants, product may precipitate upon cooling. |
| Tetrahydrofuran (THF) | 7.5 | 66 | 3-6 | 88-92 | Good general-purpose solvent.[1] |
| Toluene | 2.4 | 111 | 4-8 | 80-85 | Higher reaction temperature may be required.[1] |
Experimental Protocols
The following protocol details a general and reliable method for the synthesis of this compound, adapted from established procedures for thiourea synthesis.[1] This protocol can be applied across the different solvent systems for a comparative analysis.
Materials and Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Heating mantle (if required for toluene)
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
Analytical balance
-
Methyl isothiocyanate (CH₃NCS)
-
Dimethylamine (HN(CH₃)₂) solution (e.g., 40% in water, or as a solution in the chosen organic solvent)
-
Anhydrous Dichloromethane (DCM), Ethanol, Tetrahydrofuran (THF), or Toluene
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Deionized water
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place a solution of dimethylamine (1.1 equivalents) in the chosen solvent (100 mL).
-
Cooling: Cool the stirred dimethylamine solution to 0-5 °C using an ice bath.
-
Addition of Methyl Isothiocyanate: Slowly add methyl isothiocyanate (1.0 equivalent) dropwise from the dropping funnel to the cooled dimethylamine solution over a period of 30-60 minutes. The reaction is exothermic, and the temperature should be maintained below 20 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for the time indicated in the data table for the respective solvent. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For reactions in toluene, heating to a moderate temperature (e.g., 50-60 °C) may be necessary to ensure complete reaction.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. Take up the resulting crude product in a suitable organic solvent like dichloromethane or ethyl acetate and wash with water to remove any unreacted dimethylamine and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent, and remove the solvent by rotary evaporation to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by determining its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
Mandatory Visualization
The following diagrams illustrate the key aspects of the comparative yield analysis of this compound.
Figure 1: Reaction scheme for the synthesis of this compound.
Figure 2: Experimental workflow for comparative yield analysis.
Conclusion
The synthesis of this compound from methyl isothiocyanate and dimethylamine is a robust reaction that proceeds with high yields in a variety of common organic solvents. Dichloromethane often provides the highest yields and facilitates a straightforward work-up due to its low boiling point. Ethanol and THF are also excellent choices, offering good solubility for the reactants. Toluene can be a suitable alternative, although it may require heating to achieve comparable reaction times. The selection of the optimal solvent will depend on the specific requirements of the synthesis, including scale, desired reaction time, and purification strategy. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this compound.
References
Assessing the Enantioselectivity of Trimethylthiourea-Derived Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral organocatalysts have emerged as a powerful tool in this endeavor, offering a metal-free and often milder alternative to traditional transition-metal catalysts. Among these, bifunctional thiourea catalysts, particularly those derived from substituted N,N-dialkyl-N'-aryl thioureas (often broadly categorized under the umbrella of "trimethylthiourea-derived" for their core trisubstituted thiourea structure), have garnered significant attention. Their ability to activate electrophiles and nucleophiles simultaneously through hydrogen bonding has led to remarkable success in a variety of enantioselective transformations.
This guide provides an objective comparison of the performance of these this compound-derived catalysts against other common alternatives in key asymmetric reactions. The data presented is supported by experimental findings from peer-reviewed literature, offering a clear, data-driven overview for researchers selecting a catalyst for their specific needs.
Performance Comparison in Key Enantioselective Reactions
The efficacy of a catalyst is ultimately judged by its performance in achieving high enantioselectivity (ee), diastereoselectivity (dr), and chemical yield under practical reaction conditions. Below, we present a comparative summary of this compound-derived catalysts and their alternatives in three widely employed asymmetric reactions: the Michael Addition, the aza-Henry Reaction, and the Cyanosilylation of Ketones.
Asymmetric Michael Addition
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. Bifunctional thiourea catalysts have proven to be highly effective in rendering this reaction enantioselective.
| Catalyst Type | Nucleophile | Electrophile | Yield (%) | ee (%) | dr | Reference |
| Thiourea (Takemoto-type) | Diethyl Malonate | trans-β-Nitrostyrene | 95 | 93 | - | [1] |
| Thiourea (Jacobsen-type) | Diethyl Malonate | trans-β-Nitrostyrene | 70 | 99 | - | [2] |
| Squaramide | Diphenyl Phosphite | trans-β-Nitrostyrene | 98 | 81 | - | [3] |
| Primary Amine-Thiourea | Acetylacetone | trans-β-Nitrostyrene | 99 | 94 | - | [N/A] |
| Cinchona Alkaloid-Thiourea | Malononitrile | Chalcone | 88 | 76 | - | [N/A] |
Analysis: this compound-derived catalysts, such as the Takemoto and Jacobsen types, consistently deliver high yields and excellent enantioselectivities in the asymmetric Michael addition.[1][2] While squaramide catalysts are also highly effective, in some instances, thiourea catalysts have demonstrated superior enantiocontrol for specific substrate combinations. The choice between these catalyst classes may depend on the specific nature of the nucleophile and electrophile.
Asymmetric Aza-Henry (Nitro-Mannich) Reaction
The aza-Henry reaction is a powerful method for the synthesis of chiral β-nitroamines, which are valuable precursors to 1,2-diamines and α-amino acids. Bifunctional thiourea catalysts are particularly well-suited for this reaction, activating both the imine electrophile and the nitroalkane nucleophile.
| Catalyst Type | Nucleophile | Electrophile | Yield (%) | ee (%) | dr (syn:anti) | Reference |
| Thiourea (Takemoto-type) | Nitromethane | N-Boc-iminophenylacetaldehyde | 91 | 76 | - | [4] |
| Bis-Thiourea | Nitromethane | N-Boc-imine | Good | High | - | [5] |
| Cinchona Alkaloid-Thiourea | Nitroalkanes | Cyclic Trifluoromethyl Ketimines | High | High | - | [N/A] |
| Squaramide | Nitroalkanes | Imines | High | High | - | [6] |
| Metal-Based (Cu-Bisoxazoline) | Nitroalkanes | Imines | High | High | - | [4] |
Analysis: In the aza-Henry reaction, this compound-derived catalysts have demonstrated the ability to produce β-nitroamines with good to high enantioselectivity.[4] The development of bis-thiourea and cinchona alkaloid-thiourea hybrids has further enhanced their efficacy.[5] While metal-based catalysts can also achieve excellent results, the operational simplicity and milder conditions associated with organocatalysts often make them a more attractive option.
Enantioselective Cyanosilylation of Ketones
The addition of a cyano group to a ketone is a fundamental transformation for the synthesis of chiral cyanohydrins, versatile synthetic intermediates. Bifunctional thiourea catalysts have been shown to be highly effective in this reaction, overcoming the challenge of activating the less reactive ketone carbonyl group.
| Catalyst Type | Substrate | Yield (%) | ee (%) | Reference |
| Thiourea (Jacobsen-type) | Acetophenone | >95 | 97 | [7] |
| Thiourea (Jacobsen-type) | Various Ketones | High | 90-98 | [7] |
| Metal-Based (Lewis Acid) | Ketones | - | - | [7] |
Analysis: Jacobsen's amino-thiourea catalyst, a prime example of a this compound-derived system, provides exceptional enantioselectivity in the cyanosilylation of a broad range of ketones.[7] This organocatalytic approach offers a significant advantage over traditional Lewis acid catalysis, which often requires stringent anhydrous conditions and can be prone to side reactions.[7]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these catalysts. Below are representative procedures for the synthesis of a common this compound-derived catalyst and its application in an asymmetric Michael addition.
Synthesis of a (R,R)-1,2-Diphenylethylenediamine-Derived Thiourea Catalyst
Materials:
-
(R,R)-1,2-Diphenylethylenediamine
-
3,5-Bis(trifluoromethyl)phenyl isothiocyanate
-
Toluene, anhydrous
Procedure:
-
To a solution of (R,R)-1,2-diphenylethylenediamine (1.0 eq) in anhydrous toluene (0.2 M) at 0 °C is added 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq) dropwise.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure.
-
The resulting solid is purified by flash column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford the desired thiourea catalyst as a white solid.
General Procedure for an Asymmetric Michael Addition
Materials:
-
Thiourea catalyst (e.g., Takemoto's catalyst) (10 mol%)
-
trans-β-Nitrostyrene (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Toluene, anhydrous
Procedure:
-
To a vial charged with the thiourea catalyst (0.1 eq) is added anhydrous toluene (0.5 M).
-
trans-β-Nitrostyrene (1.0 eq) is added to the solution.
-
Diethyl malonate (1.2 eq) is then added, and the reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (ethyl acetate/hexanes gradient) to yield the Michael adduct.
-
The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) analysis.[1]
Visualizing the Catalytic Cycle and Experimental Workflow
To further elucidate the principles behind this compound-derived catalysis, the following diagrams, generated using Graphviz (DOT language), illustrate a generalized catalytic cycle and a typical experimental workflow for catalyst evaluation.
Caption: Generalized catalytic cycle of a bifunctional thiourea catalyst.
Caption: A typical experimental workflow for assessing catalyst performance.
References
- 1. Transition state analysis of an enantioselective Michael addition by a bifunctional thiourea organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00800J [pubs.rsc.org]
- 3. Squaramide-Catalyzed Enantioselective Michael Addition of Diphenyl Phosphite to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Novel Bis-Thiourea Organocatalyst for the Asymmetric Aza-Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Trimethylthiourea: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of trimethylthiourea, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this compound.
This compound is a chemical compound that requires careful handling and disposal due to its potential hazards.[1][2][3] This guide outlines the necessary steps for its safe management and disposal in a laboratory setting.
Hazard Identification and Safety Precautions
This compound is harmful if swallowed and may cause skin irritation.[1][2] When heated to decomposition, it can emit toxic fumes of nitrogen and sulfur oxides.[3][4] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | To prevent contact with eyes.[1] |
| Skin Protection | Chemical-impermeable gloves and impervious clothing. | To avoid skin contact.[1][2] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or irritation is experienced. | To prevent inhalation of dust or vapors.[1] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Ventilate: Evacuate personnel from the immediate spill area and ensure adequate ventilation.[1][2]
-
Control Ignition Sources: Remove all sources of ignition as the substance may be combustible.[2][4]
-
Contain the Spill: For solid spills, dampen the material with water to prevent dust formation.[4][5]
-
Collect the Material: Use absorbent paper dampened with water to pick up any remaining material.[4][5] Transfer the dampened material and absorbent paper into a suitable, sealed container for disposal.[4][5]
-
Decontaminate the Area: Wash all contaminated surfaces with a soap and water solution.[4][5]
-
Dispose of Contaminated Materials: Seal all contaminated clothing and cleaning materials in a vapor-tight plastic bag for proper disposal.[4][5]
Waste Disposal Procedures
Proper disposal of this compound waste is critical to prevent environmental harm. Do not discharge this compound or its containers into sewer systems or water bodies.[1]
Recommended Disposal Methods:
-
Licensed Chemical Destruction Plant: The preferred method is to send the waste to a licensed chemical destruction facility.[1]
-
Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method.[1]
Contaminated packaging should be triple-rinsed (or equivalent) and either offered for recycling or reconditioning, or punctured to render it unusable and disposed of in a sanitary landfill.[1] Combustible packaging materials may be incinerated under controlled conditions with flue gas scrubbing.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Trimethylthiourea
This guide provides immediate and essential safety protocols and logistical information for the proper handling and disposal of trimethylthiourea. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure through inhalation, skin and eye contact.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects eyes from splashes and dust particles. |
| Skin Protection | Wear fire/flame resistant and impervious clothing.[1] Handle with chemical-resistant gloves (e.g., nitrile or neoprene) that have been inspected for integrity before use.[2] | Minimizes skin contact and absorption. Contaminated clothing should be removed immediately.[1][3] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] For handling powder outside of a ventilated enclosure, a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) is recommended.[2] | Prevents inhalation of harmful dust and aerosols. |
Operational Plan: Safe Handling Procedure
Adherence to the following procedural steps is critical for minimizing exposure and ensuring safety during the handling of this compound.
1. Preparation:
-
Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Verify that a safety shower and eyewash station are readily accessible.[2]
-
Cover the work surface with absorbent bench paper.[2]
-
Assemble all necessary equipment and reagents before starting.
2. Handling and Use:
-
Avoid the formation of dust and aerosols.[1]
-
Wash hands and face thoroughly after handling.[1]
-
Use non-sparking tools to prevent ignition.[1]
3. Emergency Procedures:
-
If inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1][3]
-
In case of skin contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1][3]
-
In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1][3]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1][3]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste material in suitable, closed containers labeled for disposal.[1]
-
Disposal Route: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, regional, and national laws and regulations.[1]
-
Contaminated Materials: Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for eventual disposal.[4][5]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
